(1-Benzyl-1H-imidazol-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217336. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-benzylimidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKRGDBBXWNRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50309838 | |
| Record name | (1-Benzyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5376-10-3 | |
| Record name | 5376-10-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Benzyl-1H-imidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50309838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzyl-1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol
This technical guide provides a comprehensive overview of a primary synthetic pathway for (1-benzyl-1H-imidazol-2-yl)methanol, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is detailed as a three-step process, beginning with the N-benzylation of imidazole, proceeding through a formylation at the C2 position, and concluding with the reduction of the formyl group to the target primary alcohol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a summary of quantitative data, and visual diagrams of the synthetic workflow.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product in the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Spectroscopic Data Highlights |
| Imidazole | C₃H₄N₂ | 68.08 | White to pale yellow crystalline solid | 89-91 | 256 | ¹H NMR (DMSO-d₆): δ 12.0 (s, 1H), 7.6 (s, 1H), 7.0 (s, 2H) |
| 1-Benzyl-1H-imidazole | C₁₀H₁₀N₂ | 158.20 | White to cream crystalline powder | 68-71[1] | 310[1] | ¹³C NMR (CDCl₃): δ 137.5, 129.2, 128.8, 128.2, 127.9, 121.8, 50.4 |
| 1-Benzyl-1H-imidazole-2-carbaldehyde | C₁₁H₁₀N₂O | 186.21 | Not widely reported | Not widely reported | 384.2 at 760 mmHg[2] | ¹H NMR (CDCl₃): δ 9.8 (s, 1H), 7.4-7.2 (m, 7H), 5.6 (s, 2H) |
| This compound | C₁₁H₁₂N₂O | 188.23 | Solid | Not widely reported | Not widely reported | InChIKey: SGIKRGDBBXWNRI-UHFFFAOYSA-N |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Step 1: Synthesis of 1-Benzyl-1H-imidazole
This step involves the N-alkylation of imidazole with a benzyl halide. Two common methods are presented.
Method A: Using Sodium Hydride in Tetrahydrofuran (THF)
This method employs a strong base and is often faster and can be performed at lower temperatures.[3]
-
Materials:
-
Imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide or Benzyl chloride[4]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous THF dropwise at 0°C (using an ice bath).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, during which the evolution of hydrogen gas should be observed.[3]
-
Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 equivalents) or benzyl chloride (1.1 equivalents) dropwise.[3][4]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]
-
Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.[3]
-
Partition the mixture between water and diethyl ether or ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
-
Purification: The crude 1-benzyl-1H-imidazole can be purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by vacuum distillation.[4]
Method B: Using Potassium Carbonate in Acetonitrile
This is a widely used and relatively mild procedure for N-alkylation.[4]
-
Materials:
-
Imidazole
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of imidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).
-
Add benzyl chloride (1.05 equivalents) to the suspension.[4]
-
Heat the reaction mixture to 70°C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove any unreacted imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-1H-imidazole.[4]
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.[4]
Step 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
The formylation of the C2 position of the imidazole ring can be achieved via the Vilsmeier-Haack reaction. This reaction is suitable for electron-rich heteroaromatic compounds.[5][6][7]
-
Materials:
-
1-Benzyl-1H-imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (Generalized):
-
In a flask under an inert atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphorus oxychloride (1.1 - 1.5 equivalents) dropwise, maintaining the temperature at 0°C, to form the Vilsmeier reagent.
-
Stir the mixture at 0°C for a short period.
-
Add a solution of 1-benzyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF to the Vilsmeier reagent at 0°C.[5]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from room temperature to 80°C for several hours, monitoring by TLC.[5]
-
After completion, cool the reaction mixture to 0°C and neutralize by the slow addition of an aqueous solution of sodium acetate.[5]
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude aldehyde.[5]
-
-
Purification: The crude 1-benzyl-1H-imidazole-2-carbaldehyde can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the reduction of the aldehyde to a primary alcohol using sodium borohydride.
-
Materials:
-
1-Benzyl-1H-imidazole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure (Generalized):
-
Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 - 1.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of deionized water at 0°C.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The product can be further purified by column chromatography on silica gel if necessary.
Mandatory Visualization
References
- 1. rsc.org [rsc.org]
- 2. 1-BENZYL-1H-IMIDAZOLE-2-CARBALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Chemical Properties of (1-Benzyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Benzyl-1H-imidazol-2-yl)methanol is a heterocyclic organic compound featuring a core imidazole ring substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C2 position. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with imidazole derivatives. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound. Due to the limited availability of published data for this specific molecule, this guide also includes inferred properties and detailed experimental protocols for its synthesis based on established methodologies for analogous compounds.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. The information presented below is a combination of available data and estimated properties based on structurally related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₂N₂O | [Calculated] |
| Molecular Weight | 188.23 g/mol | [Calculated][1] |
| CAS Number | 5376-10-3 | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not available | Data for the isomeric 1-Benzyl-5-hydroxymethyl-1H-imidazole is reported as 125-128 °C. |
| Boiling Point | Not available | Likely high due to the presence of polar functional groups. |
| Solubility | Soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. | Inferred from related imidazole derivatives. |
| pKa | Not available | The imidazole ring is basic. The pKa of the conjugate acid is expected to be in the range of 5-7. |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source/Comment |
| ¹H NMR | Not available | Expected signals: aromatic protons of the benzyl group (~7.2-7.4 ppm), benzylic CH₂ (~5.3 ppm), hydroxymethyl CH₂ (~4.6 ppm), imidazole ring protons (~7.0-7.1 ppm), and hydroxyl proton (variable). |
| ¹³C NMR | Not available | Expected signals: aromatic carbons, benzylic carbon, hydroxymethyl carbon, and imidazole ring carbons. |
| FT-IR (cm⁻¹) | Not available | Expected characteristic peaks: O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-3000 cm⁻¹), C=N and C=C stretches of the imidazole and benzene rings (~1450-1600 cm⁻¹), and C-O stretch (~1000-1200 cm⁻¹). |
| Mass Spec (m/z) | Not available | Expected [M+H]⁺ at approximately 189.10. |
Synthesis and Reactivity
2.1. Proposed Synthetic Pathway
A likely synthetic route is the N-benzylation of 2-imidazolecarboxaldehyde followed by the reduction of the aldehyde to the corresponding alcohol. An alternative is the N-benzylation of imidazole followed by lithiation at the C2 position and subsequent reaction with formaldehyde.
2.2. Reactivity
The reactivity of this compound is dictated by its key functional groups:
-
Imidazole Ring: The imidazole nucleus is aromatic and possesses both basic and weakly acidic properties. The lone pair on the N3 nitrogen makes it a good nucleophile and a ligand for metal coordination.
-
Hydroxymethyl Group: The primary alcohol can undergo typical alcohol reactions, such as oxidation to the corresponding aldehyde or carboxylic acid, and esterification.
-
Benzyl Group: The benzyl group is generally stable but can be cleaved under certain reductive or oxidative conditions.
Experimental Protocols
The following are detailed experimental protocols for the plausible synthesis of this compound based on established chemical transformations of similar molecules.
3.1. Synthesis of 1-Benzyl-1H-imidazole (Intermediate)
This procedure is adapted from standard N-alkylation methods for imidazoles.
Materials:
-
Imidazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-benzyl-1H-imidazole. Further purification can be achieved by column chromatography or distillation.
3.2. Synthesis of this compound via C2-Lithiation and Hydroxymethylation
This protocol is based on the known reactivity of N-substituted imidazoles.
Materials:
-
1-Benzyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-benzyl-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1-2 hours at this temperature to ensure complete lithiation.
-
Add freshly dried paraformaldehyde (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Visualization of Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Applications and Future Directions
Imidazole-containing compounds are prevalent in a vast number of pharmaceuticals and bioactive molecules. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the hydroxymethyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. Future research could focus on the synthesis and biological evaluation of derivatives of this compound, targeting areas such as oncology, infectious diseases, and inflammatory conditions.
Safety Information
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be harmful if swallowed and may cause eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a molecule of interest in synthetic and medicinal chemistry. Although detailed characterization data is sparse in the current literature, its synthesis is achievable through established methodologies. This guide provides a framework for its preparation and an overview of its expected chemical properties, which will be valuable for researchers working with this and related imidazole derivatives. Further studies are warranted to fully elucidate the physicochemical and biological properties of this compound.
References
An In-depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)methanol (CAS 5376-10-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (1-Benzyl-1H-imidazol-2-yl)methanol, CAS number 5376-10-3. The information is compiled for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While this guide aims to be thorough, it is important to note that publicly available information on the specific biological activity and detailed experimental use of this compound is limited. The experimental protocols provided are based on established methods for analogous compounds and should be adapted and optimized as necessary.
Chemical and Physical Properties
This compound is a substituted imidazole derivative. The benzyl group at the N1 position and the methanol group at the C2 position provide a scaffold for further chemical modifications, making it a potentially interesting building block in medicinal chemistry.
| Property | Value | Citation(s) |
| CAS Number | 5376-10-3 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Melting Point | 89.0 - 92.0 °C | |
| Appearance | Solid | |
| Purity | Typically available at ≥95% or ≥97% | [1] |
| InChI | 1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2 | |
| SMILES | OCc1nccn1Cc2ccccc2 |
Safety and Handling
Based on available safety data sheets, this compound is associated with the following hazards:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis
-
N-Benzylation of Imidazole-2-carboxaldehyde: This step introduces the benzyl group onto the imidazole ring.
-
Reduction of the Aldehyde: The formyl group at the C2 position is then reduced to the corresponding primary alcohol.
Below is a detailed, proposed experimental protocol based on general methods for these transformations.
Proposed Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Benzyl-1H-imidazole-2-carboxaldehyde
-
Materials: Imidazole-2-carboxaldehyde, Sodium hydride (NaH) 60% dispersion in mineral oil, Anhydrous N,N-Dimethylformamide (DMF), Benzyl bromide, Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole-2-carboxaldehyde (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials: 1-Benzyl-1H-imidazole-2-carboxaldehyde, Sodium borohydride (NaBH₄), Methanol, Deionized water, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1-Benzyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Potential Biological and Pharmacological Relevance
While direct biological data for this compound is scarce in peer-reviewed literature, the broader class of imidazole-containing compounds is of significant interest in drug discovery. Imidazole derivatives are known to exhibit a wide range of pharmacological activities.
Furthermore, derivatives of the core (1-Benzyl-1H-imidazol-2-yl) structure have shown specific biological activities:
-
Melanocortin 1 Receptor (MC1R) Agonists: N-(1-benzyl-1H-imidazol-2-yl)amide derivatives have been identified as agonists for the MC1R, which plays a crucial role in skin pigmentation and inflammation.
-
TGR5 Agonists: A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives have been developed as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases.
These findings suggest that the (1-Benzyl-1H-imidazol-2-yl) scaffold is a viable starting point for the development of novel therapeutic agents. The parent alcohol, this compound, could serve as a key intermediate for the synthesis of more complex and potent drug candidates.
Future Research Directions
The lack of extensive biological data on this compound presents an opportunity for further investigation. Key areas for future research include:
-
Biological Screening: A broad biological screening of the compound against various cell lines (e.g., cancer cell lines) and enzymatic assays would be valuable to identify potential therapeutic applications.
-
Derivatization: The hydroxyl group of the methanol moiety provides a convenient handle for chemical modification to create a library of derivatives for structure-activity relationship (SAR) studies.
-
Pharmacokinetic Profiling: Should any promising biological activity be identified, an assessment of its absorption, distribution, metabolism, and excretion (ADME) properties would be a critical next step in the drug development process.
Conclusion
This compound is a chemical compound with a well-defined structure and physicochemical properties. While its specific biological role is not yet well-documented, its structural similarity to other biologically active imidazole derivatives, and the demonstrated activity of its own derivatives, highlight its potential as a valuable scaffold in medicinal chemistry and drug discovery. The proposed synthesis protocol provides a framework for its preparation, enabling further investigation into its chemical and biological properties. Researchers are encouraged to explore the untapped potential of this compound in their respective fields.
References
An In-depth Technical Guide on the Physical Properties of (1-Benzyl-1H-imidazol-2-yl)methanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a detailed overview of the known and extrapolated physical properties of the heterocyclic compound (1-Benzyl-1H-imidazol-2-yl)methanol. Given the limited availability of direct experimental data for this specific molecule, this guide combines foundational information with data from closely related analogues to offer a comprehensive profile for research and development purposes.
Core Molecular Attributes
This compound, with the CAS Number 5376-10-3, is a substituted imidazole. The core structure consists of a five-membered aromatic imidazole ring, which is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The key substitutions are a benzyl group at the N1 position and a hydroxymethyl group at the C2 position. These modifications influence the molecule's polarity, lipophilicity, and potential for hydrogen bonding, which in turn dictate its physical and biological characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 188.23 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| CAS Number | 5376-10-3 | --INVALID-LINK-- |
Comparative Physicochemical Data
| Property | This compound | 1-Benzyl-2-methyl-1H-imidazole (Analogue) | 1-Benzylimidazole (Analogue) |
| Melting Point | Not available | 57 °C[1] | 68-70 °C[2] |
| Boiling Point | Not available | 125-127 °C / 3 mmHg[1] | 310 °C[2] |
| pKa | Not available | 7.54 (Predicted)[3] | 6.7[2] |
| Water Solubility | Not available | Insoluble[3] | Insoluble |
Data for analogues is provided for estimation purposes.
Solubility Profile
While specific solubility data for this compound is not published, a qualitative assessment can be made based on its structure and data from analogues. The benzyl group imparts significant nonpolar character, while the imidazole ring and the hydroxymethyl group introduce polarity and hydrogen bonding capabilities.
-
Water : Expected to have limited solubility, similar to its analogues.[3][4]
-
Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO) : Expected to be soluble, a common characteristic for N-benzylimidazole derivatives.[4]
-
Nonpolar Organic Solvents (e.g., Chloroform, Dichloromethane) : Expected to be soluble.[4]
-
Apolar Organic Solvents (e.g., Hexanes) : Likely to have lower solubility.
Spectral Data
Detailed experimental spectral data (NMR, IR) for this compound is not currently available in public spectral databases. The following are predicted key spectral features based on its structure and data from similar compounds.
-
¹H NMR : Expected signals would include aromatic protons from the benzyl group (approx. 7.2-7.4 ppm), protons of the imidazole ring, a singlet for the benzylic methylene protons (CH₂), and a signal for the hydroxymethyl protons (CH₂OH), along with a broad singlet for the hydroxyl proton.
-
¹³C NMR : Expected signals would include aromatic carbons, carbons of the imidazole ring, the benzylic methylene carbon, and the hydroxymethyl carbon.
-
IR Spectroscopy : Key vibrational bands would be expected for O-H stretching (from the hydroxyl group, ~3200-3600 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the imidazole and benzene rings (~1400-1600 cm⁻¹), and C-O stretching.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of this compound, adapted from established methods for similar imidazole derivatives.[5][6][7][8]
5.1. Synthesis: N-Alkylation of 2-Hydroxymethylimidazole
A common route for the synthesis of N-substituted imidazoles is the alkylation of the corresponding imidazole precursor.
-
Materials : 2-Hydroxymethylimidazole, Benzyl chloride, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure :
-
To a stirred suspension of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., Argon), add 2-hydroxymethylimidazole portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
5.2. Determination of Melting Point
-
Apparatus : Capillary melting point apparatus.
-
Procedure :
-
A small, dry sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.
-
The temperature is increased at a steady rate, and the range from which the substance starts to melt until it becomes completely liquid is recorded.[5]
-
5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Apparatus : NMR spectrometer (e.g., 300 or 500 MHz).
-
Procedure :
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[9][10]
-
5.4. Infrared (IR) Spectroscopy
-
Apparatus : FTIR spectrometer.
-
Procedure :
-
For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).[6]
-
Logical Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted imidazole like this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. 1-Benzyl-2-methyl-1H-imidazole CAS#: 13750-62-4 [m.chemicalbook.com]
- 2. 1-Benzylimidazole | C10H10N2 | CID 77918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 13750-62-4 CAS MSDS (1-Benzyl-2-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [m.chemicalbook.com]
- 4. This compound|5376-10-3 - MOLBASE Encyclopedia [m.molbase.com]
- 5. banglajol.info [banglajol.info]
- 6. asianpubs.org [asianpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. rsc.org [rsc.org]
- 10. scienceopen.com [scienceopen.com]
An In-Depth Technical Guide to (1-Benzyl-1H-imidazol-2-yl)methanol
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (1-Benzyl-1H-imidazol-2-yl)methanol. This compound belongs to the imidazole class of heterocyclic aromatic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.
Physicochemical Properties and Identifiers
This compound is a solid organic compound.[1] Its core structure consists of an imidazole ring substituted with a benzyl group at one nitrogen atom and a hydroxymethyl group at a carbon atom. The key quantitative data and identifiers for this molecule are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O | [1][2] |
| Molecular Weight | 188.23 g/mol | [1][2] |
| CAS Number | 5376-10-3 | [1][2] |
| MDL Number | MFCD00174260 | [1][2] |
| InChI Key | SGIKRGDBBXWNRI-UHFFFAOYSA-N | [1] |
| SMILES String | OCc1nccn1Cc2ccccc2 | [1] |
| Physical Form | Solid | [1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, a general synthetic strategy can be inferred from standard organic chemistry principles and published methods for related imidazole and benzimidazole derivatives.
General Synthetic Approach:
The synthesis would likely involve a two-step process:
-
N-Benzylation of an Imidazole Precursor: The synthesis would start with a suitable imidazole precursor, such as 2-imidazolecarboxaldehyde or a protected version of (1H-imidazol-2-yl)methanol. The nitrogen at the 1-position of the imidazole ring would be alkylated using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.
-
Formation or Unveiling of the Methanol Group:
-
If starting with 2-imidazolecarboxaldehyde, the N-benzylated intermediate would then undergo a reduction of the aldehyde group to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄).
-
If a protected alcohol was used initially, this step would involve the removal of the protecting group to yield the final product.
-
The progress of the reaction would typically be monitored by techniques such as Thin Layer Chromatography (TLC).[3] Upon completion, the product would be isolated and purified, likely through recrystallization or column chromatography. Characterization of the final compound would be performed using spectroscopic methods like NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[3]
Below is a conceptual workflow for a possible synthetic route.
Caption: A conceptual workflow for the synthesis of this compound.
Biological and Pharmacological Context
The imidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds.[4] Imidazole and its derivatives, particularly the related benzimidazole structures, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5][6]
For instance, benzimidazole derivatives have shown significant activity against various viruses like HIV and herpes (HSV-1).[5] They are also foundational for developing molecules with antibacterial and antifungal properties.[3][7] The biological activity of these compounds is often attributed to their ability to interact with various biological targets, such as enzymes and receptors.
While specific signaling pathways and biological activities for this compound are not detailed in the reviewed literature, its structural components suggest potential areas of investigation. The combination of the imidazole core and the benzyl group could lead to interactions with various biological systems. The diagram below illustrates the logical relationship between the core imidazole structure and its diverse, established biological activities.
Caption: Relationship between the imidazole core structure and its potential bioactivities.
Conclusion and Future Directions
This compound is a well-defined chemical entity with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol .[1][2] While detailed experimental protocols and specific biological data are sparse in the public domain, its structure is emblematic of a class of compounds with proven and diverse pharmacological relevance. Future research efforts could focus on the efficient synthesis of this and related compounds, followed by systematic screening for various biological activities. Such studies would help to elucidate the specific therapeutic potential of this compound and further expand the utility of imidazole derivatives in drug discovery and development.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. longdom.org [longdom.org]
- 5. connectjournals.com [connectjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Architecture of (1-Benzyl-1H-imidazol-2-yl)methanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structure elucidation of (1-Benzyl-1H-imidazol-2-yl)methanol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed examination of the spectroscopic data and synthetic methodologies required for its unambiguous identification.
Introduction
This compound, a derivative of the versatile imidazole scaffold, has garnered interest due to its structural motifs that are prevalent in numerous biologically active molecules. The precise determination of its three-dimensional structure and electronic properties is paramount for understanding its reactivity, potential biological targets, and for the rational design of novel derivatives. This guide outlines the standard analytical techniques employed in the structural confirmation of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, purification, and characterization.
| Property | Value |
| CAS Number | 5376-10-3[1] |
| Molecular Formula | C₁₁H₁₂N₂O[1] |
| Molecular Weight | 188.23 g/mol [1] |
| Appearance | Solid |
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzyl group, the imidazole ring protons, the benzylic methylene protons, and the hydroxymethyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Benzyl-CH₂ | 5.1 - 5.3 | Singlet | 2H |
| CH₂OH | 4.6 - 4.8 | Singlet | 2H |
| Imidazole H-4, H-5 | 6.9 - 7.2 | Multiplet | 2H |
| Benzyl-Ar-H (ortho, meta, para) | 7.2 - 7.4 | Multiplet | 5H |
| OH | Broad Singlet | 1H |
Expected ¹³C NMR Spectral Data:
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Benzyl-CH₂ | 48 - 52 |
| CH₂OH | 55 - 60 |
| Imidazole C-4, C-5 | 120 - 130 |
| Benzyl-Ar-C | 127 - 138 |
| Imidazole C-2 | 145 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Imidazole) | 1600 - 1650 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-O Stretch | 1000 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z |
| [M]⁺ (Molecular Ion) | 188.10 |
| [M-OH]⁺ | 171.10 |
| [M-CH₂OH]⁺ | 157.08 |
| [C₇H₇]⁺ (Benzyl Cation) | 91.05 |
Experimental Protocols
A standardized experimental protocol for the synthesis of this compound is not widely documented. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of N-substituted imidazoles.
Synthesis of this compound
A potential synthetic pathway involves the N-benzylation of a suitable imidazole precursor followed by functional group manipulation at the C2 position. A common strategy for the introduction of a hydroxymethyl group at the C2 position of an N-substituted imidazole involves the reaction of the corresponding 2-lithioimidazole with formaldehyde.
Materials:
-
1-Benzyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-benzyl-1H-imidazole in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithio-1-benzyl-1H-imidazole.
-
Add dry paraformaldehyde powder in one portion to the reaction mixture.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization:
The identity and purity of the synthesized compound should be confirmed by the spectroscopic methods detailed in Section 3 (¹H NMR, ¹³C NMR, IR, and MS).
Logical Workflow for Structure Elucidation
The process of elucidating the structure of this compound follows a logical and systematic workflow, as depicted in the diagram below.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While a definitive and publicly available experimental dataset for this specific molecule is sparse, this technical guide provides a robust framework based on established chemical principles and data from analogous structures. The outlined synthetic protocol and expected analytical data will serve as a valuable resource for researchers engaged in the synthesis and characterization of novel imidazole derivatives for various scientific applications.
References
The Multifaceted Biological Activities of Imidazole Derivatives: A Technical Guide for Researchers
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and coordinate with metal ions allow imidazole-containing compounds to interact with a wide array of biological targets.[1][2] This versatility has led to the development of a vast number of imidazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory effects.[3][4] This technical guide provides an in-depth overview of the core biological activities of imidazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to support researchers and drug development professionals in this dynamic field.
Anticancer Activity
Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and survival.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.[7][8]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of imidazole derivatives is frequently evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following tables summarize the IC50 values for representative imidazole derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Imidazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazoloquinoxalines (P2 and P5) | MCF-7 (Breast) | Moderate to good | [9] |
| Imidazoloquinoxalines (P2 and P5) | MDA-MB-231 (Breast) | Moderate to good | [9] |
| Imidazoloquinoxalines (P2 and P5) | A549 (Lung) | Moderate to good | [9] |
| Imidazoloquinoxalines (P2 and P5) | HCT-116 (Colon) | Moderate to good | [9] |
| 1-Substituted-2-aryl imidazoles | MDA-MB-468, MDA-MB-231, T47D (Breast), HCT-15, HT29 (Colon), HeLa (Cervical) | 0.08 - 1.0 | [10] |
| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) | SW480, HCT116, Caco-2 (Colorectal) | 0.027 - 0.033 | [10] |
| Purine derivatives (46 and 48) | MDA-MB-231 (Breast) | 1.22 and 2.29 | [3] |
| 2-Phenyl benzimidazole derivatives (35 and 36) | MCF-7 (Breast) | 3.37 and 6.30 | [3] |
| Imidazopyridine derivative (224) | LN-405 (Glioblastoma) | 10 | [3] |
| Guanylhydrazone and phenylglyoxal derivatives (247 and 248) | MCF-7 (Breast) | 10.22 and 14.80 | [3] |
| Imidazole-based tubulin inhibitors (7 and 11) | Various human cancer cell lines | 1.1 - 1.6 | [11] |
Key Mechanisms of Anticancer Action
Imidazole derivatives exert their anticancer effects through multiple mechanisms, including:
-
Inhibition of Tubulin Polymerization: Several imidazole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][11][12][13]
-
Kinase Inhibition: Imidazoles are prominent scaffolds for the design of kinase inhibitors. They can target various kinases involved in cancer cell signaling, such as:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers. Imidazole derivatives can inhibit EGFR, thereby blocking downstream signaling pathways like PI3K/Akt and Ras/MAPK.[3][14]
-
RAF Kinases: These kinases are key components of the MAPK/ERK pathway, which regulates cell proliferation and survival.[6]
-
p38 MAP Kinase: Inhibition of p38 MAPK can suppress inflammation-associated cancer development.[15]
-
-
Induction of Apoptosis: Many imidazole derivatives trigger programmed cell death (apoptosis) in cancer cells through the activation of caspases, particularly caspase-3 and caspase-9.[16][17][18][19]
-
Modulation of Signaling Pathways: Imidazole derivatives can modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[1][5]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][20]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.[21][22]
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[10][21]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[21][22]
This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin protein in a polymerization buffer.
-
Compound Incubation: Incubate the tubulin with the imidazole derivative or control compounds (e.g., colchicine, paclitaxel) at 37°C.[12]
-
Monitoring Polymerization: Monitor the change in light scattering or fluorescence over time. An increase in signal indicates tubulin polymerization.[12]
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
This assay quantifies the activity of key executioner caspases, like caspase-3, to confirm the induction of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the imidazole derivative, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a caspase-3 specific substrate conjugated to a colorimetric (pNA) or fluorometric (AFC or AMC) reporter.[23]
-
Incubation: Incubate the mixture to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.[23]
-
Signal Detection: Measure the absorbance or fluorescence of the released reporter molecule. The signal intensity is proportional to the caspase-3 activity.[23]
Signaling Pathways in Anticancer Activity
Antimicrobial Activity
Imidazole derivatives are well-established as potent antimicrobial agents, with a particular prominence in antifungal therapy.[22][24] Their antibacterial and antiviral activities are also significant areas of research.[25][26]
Antifungal Activity
Many commercially available antifungal drugs, such as clotrimazole, miconazole, and ketoconazole, are based on the imidazole scaffold.[20] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[20]
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for some imidazole derivatives against various fungal pathogens.
Table 2: Antifungal Activity of Imidazole Derivatives
| Compound/Derivative Class | Fungal Species | MIC (µg/mL) | Reference |
| Imidazole-2,4-dienone derivatives (31 and 42) | Candida albicans (fluconazole-resistant) | 8 | [27] |
| Imidazole-2,4-dienone derivative (42) | Staphylococcus aureus UA1758 | 4 | [27] |
| Imidazole-2,4-dienone derivatives (31 and 42) | Staphylococcus epidermidis UF843 | 8 | [27] |
| 1-Alkyl-4-(3,4-dichlorophenyl)imidazoles | Trichophyton spp. | Good activity | [28] |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3l) | Various fungal strains | 12.5 | [14] |
The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[29][30][31][32]
Protocol:
-
Preparation of Antifungal Agent: Prepare serial twofold dilutions of the imidazole derivative in a 96-well microtiter plate.[30]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate.[30]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[29]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.[31]
Antibacterial Activity
Imidazole derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[7][16] Their mechanisms of action can involve the disruption of bacterial cell wall synthesis, inhibition of DNA replication, or interference with other essential cellular processes.[33]
Table 3: Antibacterial Activity of Imidazole Derivatives
| Compound/Derivative Class | Bacterial Species | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| Imidazole derivatives (15, 17, 24) | Gram-positive and Gram-negative bacteria | Appreciable activity | [25] |
| Imidazolium salts (1a-1b, 3a-3b) | Bacillus subtilis | MBC < 16 µg/mL | [16] |
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of compounds.[33][34][35][36]
Protocol:
-
Inoculation: A standardized inoculum of the test bacterium is uniformly spread on the surface of an agar plate.[33]
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.[34]
-
Compound Addition: A defined volume of the imidazole derivative solution is added to each well.[34]
-
Incubation: The plates are incubated under appropriate conditions for the test bacterium (e.g., 37°C for 18-24 hours).[33]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters.[33]
Antiviral Activity
Several imidazole derivatives have shown promise as antiviral agents, with activity against a variety of viruses, including herpes simplex virus (HSV), influenza virus, and dengue virus.[21][25][26][31]
Anti-inflammatory Activity
Imidazole derivatives have demonstrated significant anti-inflammatory properties, often by modulating the production of pro-inflammatory mediators.[26][37][38][39]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), and to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[34][40] Some derivatives also target signaling pathways like the NF-κB and p38 MAP kinase pathways.[5][15]
Quantitative Data: In Vitro and In Vivo Anti-inflammatory Activity
Table 4: Anti-inflammatory Activity of Imidazole Derivatives
| Compound/Derivative Class | Assay | Results | Reference |
| Schiff's base imidazole derivatives (C1IN, C2IN, C4IN, C5IN, C11IN) | Carrageenan-induced paw edema | Significant reduction in paw edema and cytokine levels | [38] |
| Imidazopyridine derivatives (X10, X12, X13, X14, X15) | LPS-stimulated macrophages | Inhibition of TNF-α and IL-6 release | [34] |
| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivative (AA6) | p38 MAP kinase inhibition | IC50 = 403.57 nM | [15] |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole (3h) | Carrageenan-induced paw edema | 58.02% inhibition | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[25][27][28][39][40][41][42]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the imidazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal injection.[40]
-
Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.[27][40]
-
Paw Volume Measurement: Measure the volume of the paw at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[40]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Conclusion
The imidazole scaffold continues to be a cornerstone in the development of new therapeutic agents. The diverse biological activities of its derivatives, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory properties, underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. It is intended to serve as a valuable resource for researchers and professionals dedicated to harnessing the therapeutic potential of imidazole derivatives in the ongoing quest for novel and more effective treatments for a wide range of diseases. Further exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new imidazole-based drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. jcdr.net [jcdr.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchhub.com [researchhub.com]
- 11. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. atcc.org [atcc.org]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. nbinno.com [nbinno.com]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. criver.com [criver.com]
- 29. Novel Fluorescent Broth Microdilution Method for Fluconazole Susceptibility Testing of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. hereditybio.in [hereditybio.in]
- 34. botanyjournals.com [botanyjournals.com]
- 35. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. m.youtube.com [m.youtube.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 39. researchgate.net [researchgate.net]
- 40. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 41. inotiv.com [inotiv.com]
- 42. mdpi.com [mdpi.com]
An In-depth Technical Guide on (1-Benzyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Benzyl-1H-imidazol-2-yl)methanol is a heterocyclic compound belonging to the imidazole family. The imidazole ring is a prominent structural motif in numerous biologically active molecules, including amino acids (histidine), and a wide range of pharmaceuticals. The presence of the benzyl group and a hydroxymethyl substituent on the imidazole core suggests its potential for diverse chemical modifications and as a building block in the synthesis of more complex molecules with potential therapeutic applications. Imidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antifungal, anticancer, and antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential biological significance.
Chemical Properties and Characterization
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 5376-10-3 |
| Appearance | Solid |
| SMILES | OCc1nccn1Cc2ccccc2 |
| InChI Key | SGIKRGDBBXWNRI-UHFFFAOYSA-N |
Note: Specific experimental data such as melting point and boiling point are not consistently reported in the literature.
Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, generalized methodologies for each step in the proposed synthesis, based on protocols for similar imidazole derivatives.
Step 1: N-Alkylation of Imidazole to form 1-Benzyl-1H-imidazole
This step involves the introduction of the benzyl group onto the imidazole ring.
-
Materials: Imidazole, Benzyl bromide, a base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)), and a suitable solvent (e.g., anhydrous Tetrahydrofuran (THF) or Acetonitrile).
-
Procedure (using NaH in THF):
-
To a stirred suspension of Sodium Hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), a solution of imidazole (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour.
-
The mixture is cooled back to 0 °C, and Benzyl bromide (1.05 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 1-Benzyl-1H-imidazole, can be purified by column chromatography on silica gel.
-
Step 2: C2-Formylation of 1-Benzyl-1H-imidazole
This step introduces a formyl group at the C2 position of the imidazole ring, a crucial step for installing the hydroxymethyl group. This is often achieved via lithiation followed by quenching with an electrophile like N,N-dimethylformamide (DMF).
-
Materials: 1-Benzyl-1H-imidazole, n-Butyllithium (n-BuLi) in hexanes, anhydrous N,N-Dimethylformamide (DMF), and anhydrous THF.
-
Procedure:
-
A solution of 1-Benzyl-1H-imidazole (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.
-
Anhydrous DMF (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the resulting 1-Benzyl-1H-imidazole-2-carbaldehyde is typically performed by column chromatography.
-
Step 3: Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde
The final step involves the reduction of the aldehyde to the primary alcohol.
-
Materials: 1-Benzyl-1H-imidazole-2-carbaldehyde, a reducing agent (e.g., Sodium borohydride (NaBH₄)), and a protic solvent (e.g., Methanol or Ethanol).
-
Procedure:
-
To a solution of 1-Benzyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol at 0 °C, Sodium borohydride (1.5 equivalents) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for a designated time (e.g., 1-2 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to afford the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Absorption Bands |
| ¹H NMR | - Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H)- Imidazole ring protons: ~6.9-7.1 ppm (singlets or doublets, 2H)- Benzyl methylene protons (-CH₂-Ph): ~5.3 ppm (singlet, 2H)- Hydroxymethyl protons (-CH₂-OH): ~4.6 ppm (singlet, 2H)- Hydroxyl proton (-OH): Variable, broad singlet |
| ¹³C NMR | - Aromatic carbons (benzyl group): ~127-137 ppm- Imidazole C2: ~148 ppm- Imidazole C4/C5: ~121-128 ppm- Benzyl methylene carbon (-CH₂-Ph): ~50 ppm- Hydroxymethyl carbon (-CH₂-OH): ~55 ppm |
| IR (Infrared) | - O-H stretch (alcohol): Broad band around 3200-3400 cm⁻¹- C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹- C=N and C=C stretch (imidazole and benzene rings): ~1450-1600 cm⁻¹- C-O stretch (alcohol): ~1050 cm⁻¹ |
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been extensively reported. However, the broader class of imidazole and benzimidazole derivatives are known to exhibit a wide range of pharmacological effects, suggesting potential areas of investigation for this specific compound.
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzyl-Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole core, a bicyclic system forged from the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, earning it the designation of a "privileged scaffold." The introduction of a benzyl group to this core structure gave rise to the benzyl-imidazole class of compounds, a family that has demonstrated a remarkable breadth of pharmacological activities, including anthelmintic, antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive exploration of the discovery, historical development, and foundational science of benzyl-imidazole compounds, offering detailed experimental protocols, quantitative biological data from seminal studies, and visualizations of key signaling pathways.
The Dawn of Benzimidazole Chemistry: From Dyes to Drugs
The story of benzimidazoles begins in 1872, when Hoebrecker first synthesized 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide.[1] However, the systematic synthesis of 2-substituted benzimidazoles was pioneered by M. A. Phillips in 1928. His method, known as the Phillips condensation, involves the reaction of o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as 4N hydrochloric acid. This straightforward and versatile reaction became the bedrock for the synthesis of a vast number of benzimidazole derivatives.[2]
The biological significance of the benzimidazole scaffold first came to light in the 1940s through the work of D.W. Woolley, who investigated these compounds as potential antimetabolites due to their structural similarity to purines.[3][4] This research opened the door to exploring the therapeutic potential of this chemical class. A pivotal moment in the history of benzimidazole-based drugs was the discovery of the anthelmintic properties of thiabendazole in 1961, which catalyzed extensive research into synthesizing and screening thousands of benzimidazole derivatives for activity against parasitic worms.[5][6]
While a specific date for the first synthesis of a benzyl-substituted imidazole or benzimidazole is not readily apparent in seminal literature, the Phillips method provided the foundational chemistry for its creation by using phenylacetic acid as the carboxylic acid component.
Foundational Synthetic Methodologies
The classical and most historically significant method for the synthesis of 2-benzyl-benzimidazole is the Phillips condensation. Below are the detailed experimental protocols for this and other key early synthetic approaches.
The Phillips Condensation (c. 1928)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid. For the synthesis of 2-benzyl-benzimidazole, phenylacetic acid is used.
Experimental Protocol:
-
Reactants: o-Phenylenediamine (1 mole) and phenylacetic acid (1 mole).
-
Reaction Medium: 4N Hydrochloric Acid.
-
Procedure:
-
A mixture of o-phenylenediamine and phenylacetic acid is refluxed in 4N hydrochloric acid for a period of time.
-
The reaction mixture is then cooled.
-
Neutralization of the excess acid with a base, such as 10% sodium hydroxide solution, causes the precipitation of the crude 2-benzyl-benzimidazole.
-
The precipitate is collected by filtration, washed with cold water, and then dried.
-
Recrystallization from a suitable solvent, such as aqueous ethanol, is performed to purify the product.
-
-
Reaction Mechanism: The reaction proceeds through an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.[2]
Logical Relationship of the Phillips Condensation
Caption: Workflow of the Phillips condensation for 2-benzyl-benzimidazole synthesis.
Early Biological Investigations and Quantitative Data
The initial explorations into the biological activities of benzimidazole derivatives laid the groundwork for their later development as therapeutic agents. The following tables summarize the available quantitative data from these early, pioneering studies.
Antimetabolite Activity (c. 1944)
D.W. Woolley's research focused on the ability of benzimidazole to interfere with the metabolic processes of microorganisms, an effect that could be reversed by purines.
| Compound | Organism | Observed Effect | Reversing Agent | Reference |
| Benzimidazole | Saccharomyces cerevisiae | Inhibition of growth | Adenine, Guanine | Woolley, D.W. (1944)[3][4] |
| Benzimidazole | Escherichia coli | Inhibition of growth | Adenine, Guanine | Woolley, D.W. (1944)[3][4] |
No specific quantitative data such as IC50 values were typically reported in this early research; effects were often described qualitatively or in terms of the concentration required for growth inhibition.
Anthelmintic Activity (Post-1961)
The discovery of thiabendazole's potent anthelmintic properties sparked a wave of research into related benzimidazole structures.
| Compound | Parasite | Host | Efficacy | Reference |
| Thiabendazole | Various gastrointestinal nematodes | Sheep, Cattle | High efficacy at low doses | (Historical review data)[5][6] |
| Mebendazole | Ascaris lumbricoides, Hookworm | Human | Broad-spectrum activity | (Historical review data)[5] |
| Albendazole | Various nematodes and cestodes | Human, Animals | Broad-spectrum activity | (Historical review data)[5] |
Early studies often reported efficacy in terms of percentage reduction in worm burden at specific dosages rather than in vitro IC50 values.
Mechanisms of Action: Key Signaling Pathways
Benzyl-imidazole compounds exert their diverse biological effects through various mechanisms of action. The following diagrams illustrate some of the key signaling pathways involved.
Anthelmintic Activity: Inhibition of Microtubule Polymerization
The primary mechanism of action for most anthelmintic benzimidazoles is the disruption of microtubule formation in the parasite.
Caption: Mechanism of action of anthelmintic benzimidazoles.
Anticancer Activity: Induction of Apoptosis
Certain benzyl-imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Anticancer mechanism of a benzyl-benzimidazole via apoptosis induction.[7]
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Pathways
While the exact mechanisms for many anti-inflammatory benzimidazoles are still under investigation, some have been shown to inhibit key inflammatory mediators. For instance, certain benzimidazole diamides selectively inhibit the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway.
Caption: Inhibition of the NOD2 signaling pathway by benzimidazole diamides.[8]
Conclusion
From their initial synthesis in the late 19th and early 20th centuries to their development as crucial therapeutic agents, benzyl-imidazole compounds have had a profound impact on medicinal chemistry. The foundational work of chemists like Phillips and the early biological insights from researchers like Woolley paved the way for the discovery of potent anthelmintics, and later, a diverse range of bioactive molecules. The versatility of the benzimidazole scaffold, combined with the modulatory effects of the benzyl group, continues to make this class of compounds a fertile ground for the discovery of new drugs. The mechanisms of action, while well-understood for some applications, remain an active area of research for others, promising new therapeutic targets and a deeper understanding of cellular signaling pathways. This guide serves as a testament to the enduring legacy and future potential of benzyl-imidazole chemistry in the advancement of human and animal health.
References
- 1. CCCXVII.—The formation of 2-substituted benziminazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. adichemistry.com [adichemistry.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. longdom.org [longdom.org]
- 8. ijpcbs.com [ijpcbs.com]
Potential Research Areas for (1-Benzyl-1H-imidazol-2-yl)methanol: A Technical Guide for Drug Discovery Professionals
Disclaimer: Publicly available scientific literature lacks specific biological activity data for (1-Benzyl-1H-imidazol-2-yl)methanol. This guide, therefore, extrapolates potential research avenues based on the well-documented activities of structurally related imidazole and benzimidazole analogs. All proposed experimental protocols are generalized and would require optimization for the specific compound.
Introduction
This compound is a heterocyclic organic compound featuring a core imidazole ring, a versatile scaffold known for a wide array of pharmacological activities. Its structure, characterized by a benzyl group at the N1 position and a hydroxymethyl group at the C2 position, presents multiple opportunities for chemical modification and exploration of its therapeutic potential. The broader family of imidazole-containing compounds has yielded numerous clinically significant drugs with applications ranging from antifungal and anticancer to antimicrobial therapies. This document outlines promising research areas for this compound, providing a framework for its systematic investigation.
Chemical Properties:
| Property | Value |
| CAS Number | 5376-10-3 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Solid |
| SMILES | OCc1nccn1Cc2ccccc2 |
| InChI Key | SGIKRGDBBXWNRI-UHFFFAOYSA-N |
Potential Research Areas
Based on the established biological activities of analogous compounds, the following areas represent high-priority research directions for this compound:
Anticancer Activity
The imidazole and benzimidazole cores are present in numerous compounds with demonstrated anticancer properties. These compounds often exert their effects through various mechanisms, including inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of cell signaling pathways.
Proposed Research Workflow:
Caption: Workflow for investigating anticancer potential.
Antifungal Activity
Many commercial antifungal drugs, such as ketoconazole and miconazole, are imidazole derivatives. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.
Proposed Research Pathway:
Caption: Hypothesized antifungal mechanism of action.
Antimicrobial Activity
The imidazole scaffold is also a component of various antibacterial agents. The investigation into the antimicrobial properties of this compound against a panel of pathogenic bacteria is a logical research direction.
Experimental Protocols
The following are generalized protocols for the initial screening of this compound in the proposed research areas.
In Vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against fungal strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) against bacterial strains.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proposed Structure-Activity Relationship (SAR) Studies
To explore and optimize the potential biological activities of this compound, systematic structural modifications can be undertaken.
Logical Relationship for SAR Studies:
Caption: Strategy for Structure-Activity Relationship studies.
Conclusion
While direct biological data for this compound is currently unavailable, its structural similarity to a plethora of bioactive imidazole and benzimidazole derivatives strongly suggests its potential as a valuable starting point for drug discovery programs. The proposed research areas of anticancer, antifungal, and antimicrobial activities, coupled with the outlined experimental protocols and SAR strategies, provide a robust framework for elucidating the therapeutic promise of this compound. Further investigation is warranted to unlock the full potential of this compound and its derivatives in addressing unmet medical needs.
Methodological & Application
Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the two-step synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol from imidazole. The synthesis involves the N-benzylation of imidazole followed by a regioselective hydroxymethylation at the C2 position via lithiation.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. The imidazole scaffold is a common motif in many biologically active compounds, and the ability to functionalize it at specific positions is crucial for the synthesis of new chemical entities. This protocol outlines a reliable method to obtain the target compound, starting from commercially available imidazole.
Reaction Scheme
The overall synthetic route is a two-step process:
-
N-Benzylation of Imidazole: Imidazole is reacted with benzyl bromide in the presence of a base to yield 1-benzyl-1H-imidazole.
-
C2-Hydroxymethylation: 1-benzyl-1H-imidazole is deprotonated at the C2 position using a strong base (n-butyllithium), and the resulting organolithium intermediate is quenched with formaldehyde to introduce the hydroxymethyl group.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Imidazole | Benzyl Bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to rt | 2 - 4 | ~90-95 |
| 2 | 1-Benzyl-1H-imidazole | Paraformaldehyde | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 to rt | 2 - 3 | ~70-80 |
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-1H-imidazole
This protocol employs sodium hydride as a strong base to deprotonate imidazole, facilitating a rapid and high-yielding N-alkylation.[1]
Materials:
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve imidazole (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution will be observed.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-1H-imidazole.
-
The product can be further purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This step involves the selective deprotonation of the C2 proton of 1-benzyl-1H-imidazole, which is the most acidic ring proton, followed by reaction with formaldehyde.
Materials:
-
1-Benzyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringe
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 1-benzyl-1H-imidazole (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add dry paraformaldehyde (1.5 eq) to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed experimental protocol for the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis is presented as a two-step process, commencing with the N-alkylation of imidazole-2-carbaldehyde followed by the reduction of the aldehyde functionality to the corresponding alcohol.
Overall Reaction Scheme:
Step 1: N-Alkylation Imidazole-2-carbaldehyde + Benzyl Bromide → 1-Benzyl-1H-imidazole-2-carbaldehyde
Step 2: Reduction 1-Benzyl-1H-imidazole-2-carbaldehyde → this compound
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
This procedure details the N-alkylation of imidazole-2-carbaldehyde using benzyl bromide.
Materials:
-
Imidazole-2-carbaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add imidazole-2-carbaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-benzyl-1H-imidazole-2-carbaldehyde.[1]
-
The product can be further purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient).
Protocol 2: Synthesis of this compound
This protocol describes the reduction of 1-benzyl-1H-imidazole-2-carbaldehyde to the target alcohol.[2]
Materials:
-
1-Benzyl-1H-imidazole-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[2]
-
Carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[2]
-
If necessary, the product can be further purified by column chromatography on silica gel.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Analytical Data |
| 1-Benzyl-1H-imidazole-2-carbaldehyde | C₁₁H₁₀N₂O | 186.21[3] | 75-85 | - | ¹H NMR, ¹³C NMR, MS |
| This compound | C₁₁H₁₂N₂O | 188.23 | 85-95 | - | ¹H NMR, ¹³C NMR, MS |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression from starting materials to the final product.
References
Applications of (1-Benzyl-1H-imidazol-2-yl)methanol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The compound (1-Benzyl-1H-imidazol-2-yl)methanol and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and experimental protocols for researchers exploring the potential of this chemical entity in drug discovery and development. The core imidazole ring, substituted with a benzyl group at the N1 position and a hydroxymethyl group at the C2 position, serves as a key building block for the synthesis of novel therapeutic agents.
Anticancer Applications
Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) and cell cycle arrest, which inhibits the proliferation of tumors.
Quantitative Data: In Vitro Cytotoxicity of 1-Benzyl-1H-imidazole Derivatives
The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration required to inhibit 50% of cancer cell growth.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1,3-dimethylxanthine derivatives | A549, PANC-1, HT29, MCF-7 | 1.0 - 11.6 | [1] |
| Benzimidazole-cinnamide derivatives | A549 | 0.29 | [1] |
| Purine derivatives | MDA-MB-231 | 1.22 | [1] |
| Quinazoline-based imidazole hybrids | HT-29 | 1.61 - 2.21 | [2] |
| Quinazoline-amino sulphonamide hybrids | A549, BT549, HCT-116, MCF-7, SK-HEP-1, SNU638 | 1.02 - 8.23 | [2][3] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Apoptotic Pathway
The following diagram illustrates the proposed intrinsic (mitochondrial) pathway of apoptosis induced by 1-benzyl-imidazole derivatives.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Antifungal Applications
Certain derivatives of this compound have demonstrated significant antifungal activity, particularly against pathogenic yeasts. A key mechanism of action for these compounds is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.
Quantitative Data: Antifungal Activity of Benzimidazole Derivatives
The antifungal efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.
| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference(s) |
| Bis-benzimidazole diamidine compounds | Various | 0.12 - 0.5 | [4] |
| Benzimidazole and phenyl-substituted benzyl ethers | Various | 0.39 - 0.78 | [4] |
| Pyrido[1,2-a]benzimidazole derivatives | Various | 100 - 250 | [4] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine | A. fumigatus | 7.81 | [5] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound derivatives against fungal strains according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal strain of interest (e.g., Candida albicans)
-
RPMI-1640 medium, buffered with MOPS
-
This compound derivative stock solution (in DMSO)
-
96-well sterile microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ cells/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.
Visualizing the Ergosterol Biosynthesis Inhibition Pathway
The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by antifungal benzimidazole derivatives.
Caption: Inhibition of Ergosterol Biosynthesis by this compound Derivatives.
TGR5 Agonist Applications
Derivatives of 1-benzyl-1H-imidazole have been identified as potent agonists of the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity. Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion.
Quantitative Data: TGR5 Agonist Activity of 1-Benzyl-1H-imidazole Derivatives
The potency of TGR5 agonists is measured by their half-maximal effective concentration (EC50), the concentration of the compound that produces 50% of the maximal response.
| Compound/Derivative Class | Assay System | EC50 (nM) | Reference(s) |
| 1-benzyl-1H-imidazole-5-carboxamide derivatives | hTGR5 | Potent agonistic activity | [6][7] |
| 3-phenoxypyrazine-2-carboxamide derivatives | hTGR5 | 0.58 - 895 | [6] |
Experimental Protocol: TGR5 Activation Assay (cAMP Measurement)
This protocol describes a method to assess the agonist activity of this compound derivatives on TGR5 by measuring intracellular cyclic AMP (cAMP) levels.
Materials:
-
HEK293 cells stably expressing human TGR5 (hTGR5)
-
Assay buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX)
-
This compound derivative stock solution (in DMSO)
-
Positive control agonist (e.g., lithocholic acid)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well white plates
Procedure:
-
Cell Plating: Plate the hTGR5-expressing HEK293 cells in 384-well plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
cAMP Measurement: Following the manufacturer's instructions for the chosen cAMP assay kit, lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the compound concentration. Calculate the EC50 value from the curve.
Visualizing the TGR5 Signaling Pathway
The following diagram illustrates the activation of the TGR5 signaling pathway by 1-benzyl-1H-imidazole derivatives.
Caption: TGR5 signaling pathway activated by this compound derivatives.
Synthesis Protocol
The following is a general, representative protocol for the synthesis of this compound. Researchers should adapt and optimize this protocol based on their specific starting materials and laboratory conditions.
General Synthesis of 1-Benzyl-2-substituted-1H-imidazoles
A common route involves the N-benzylation of an imidazole precursor followed by functionalization at the C2 position.
Step 1: N-Benzylation of Imidazole
-
To a solution of imidazole in an appropriate solvent (e.g., DMF or acetonitrile), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Stir the mixture at room temperature for a short period to allow for the deprotonation of the imidazole.
-
Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield 1-benzyl-1H-imidazole.
Step 2: Functionalization at the C2 Position to introduce the hydroxymethyl group
-
Lithiation: Dissolve 1-benzyl-1H-imidazole in an anhydrous aprotic solvent like THF and cool to -78°C.
-
Add a strong base, such as n-butyllithium, dropwise to deprotonate the C2 position, forming the 2-lithio-1-benzyl-1H-imidazole intermediate.
-
Reaction with an Electrophile: React the lithiated intermediate with a suitable electrophile to introduce the hydroxymethyl group. A common method is to react it with dry paraformaldehyde.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Visualizing the Synthesis Workflow
Caption: General synthetic workflow for this compound.
References
- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1-Benzyl-1H-imidazol-2-yl)methanol in Catalysis
Introduction:
(1-Benzyl-1H-imidazol-2-yl)methanol is a valuable precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a class of organic compounds that, after complexation with a transition metal, form highly stable and efficient catalysts for a variety of organic transformations. The resulting metal-NHC complexes are particularly effective in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck cross-coupling reactions. The N-benzyl group on the imidazole ring provides steric bulk that can enhance catalytic activity and selectivity.
These application notes provide an overview of the use of this compound as a pre-ligand in palladium-catalyzed cross-coupling reactions. The protocols are based on established methodologies for structurally similar NHC-palladium catalyst systems.
Application Note 1: Ligand Precursor in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Principle:
This compound can be readily converted to its corresponding imidazolium salt. This salt serves as a precursor to the N-heterocyclic carbene (NHC) ligand. In the presence of a palladium source and a base, the NHC ligand is generated in situ and coordinates to the palladium center, forming a highly active catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl structures prevalent in pharmaceuticals and advanced materials.[4][5]
Catalytic System: The active catalyst is typically a Pd(0)-NHC complex, which is generated from a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂). The NHC ligand, derived from this compound, stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6]
Substrate Scope: This catalytic system is effective for a wide range of substrates. It can be used for the coupling of both electron-rich and electron-deficient aryl chlorides and bromides with various arylboronic acids.[1][5] Sterically hindered substrates can also be coupled with good to excellent yields.[4][5]
Quantitative Data Summary:
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction between various aryl halides and phenylboronic acid, catalyzed by an in situ generated palladium-NHC complex derived from a 1-benzyl-3-alkylimidazolium salt precursor. These results are indicative of the expected performance when using a catalyst system derived from this compound.
| Entry | Aryl Halide | R Group on Aryl Halide | Product | Yield (%)[1] |
| 1 | Phenyl bromide | H | Biphenyl | 98 |
| 2 | 4-Bromotoluene | 4-Me | 4-Methylbiphenyl | 95 |
| 3 | 4-Bromoanisole | 4-OMe | 4-Methoxybiphenyl | 96 |
| 4 | 4-Bromobenzonitrile | 4-CN | 4-Cyanobiphenyl | 91 |
| 5 | 4-Bromonitrobenzene | 4-NO₂ | 4-Nitrobiphenyl | 85 |
| 6 | 2-Bromotoluene | 2-Me | 2-Methylbiphenyl | 93 |
| 7 | 1-Bromo-2,6-dimethylbenzene | 2,6-diMe | 2,6-Dimethylbiphenyl | 90 |
| 8 | 4-Chlorotoluene | 4-Me | 4-Methylbiphenyl | 95 |
| 9 | Benzyl chloride | - | Diphenylmethane | 98 |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura reaction using an in situ generated Pd-NHC catalyst from an imidazolium salt precursor, which can be synthesized from this compound.
Materials:
-
1-Benzyl-3-methyl-1H-imidazol-3-ium chloride (or similar, derived from the title compound)
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Precursor Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1-benzyl-3-methyl-1H-imidazol-3-ium salt (0.02 mmol, 2 mol%) and Palladium(II) acetate (0.01 mmol, 1 mol%).
-
Reaction Setup: To the flask, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 3 mL) and degassed water (0.5 mL).
-
Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) for the required time (usually 2-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of the Catalytic Cycle:
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Ligand Precursor in Palladium-Catalyzed Heck-Mizoroki Reaction
Principle:
Similar to the Suzuki-Miyaura reaction, the NHC ligand derived from this compound can be used to form a highly effective palladium catalyst for the Heck-Mizoroki reaction. This reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. The NHC-Pd catalyst promotes this transformation with high efficiency and selectivity. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) palladium-NHC complexes are particularly effective for this reaction.[7]
Catalytic System: The catalyst, often a well-defined Pd(II)-NHC complex, is typically reduced in situ to the active Pd(0) species. The strong σ-donating properties of the NHC ligand facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle.[8]
Substrate Scope: The catalytic system is versatile, allowing the coupling of a variety of aryl bromides and iodides with different alkenes, such as styrene and acrylates. Both activated and deactivated aryl halides can be used successfully.[9]
Quantitative Data Summary:
The following table presents typical yields for the Heck-Mizoroki reaction between various aryl halides and styrene, catalyzed by a PEPPSI-type palladium-NHC complex. These results provide a benchmark for the expected outcomes when using a catalyst derived from this compound.
| Entry | Aryl Halide | R Group on Aryl Halide | Product | Yield (%)[7] |
| 1 | Iodobenzene | H | Stilbene | 98 |
| 2 | Bromobenzene | H | Stilbene | 95 |
| 3 | 4-Iodoanisole | 4-OMe | 4-Methoxystilbene | 96 |
| 4 | 4-Bromoacetophenone | 4-Ac | 4-Acetylstilbene | 92 |
| 5 | 4-Iodonitrobenzene | 4-NO₂ | 4-Nitrostilbene | 90 |
| 6 | 1-Iodonaphthalene | - | 1-Styrylnaphthalene | 94 |
Experimental Protocol: Heck-Mizoroki Reaction of 4-Bromoanisole with Styrene
This protocol outlines a general procedure for the Heck-Mizoroki reaction using a pre-formed or in situ generated PEPPSI-type Pd-NHC catalyst.
Materials:
-
PEPPSI-type Pd-NHC complex (or generated in situ from the corresponding imidazolium salt and a Pd source)
-
4-Bromoanisole
-
Styrene
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Tetrabutylammonium bromide (TBAB) (optional, as an additive)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add the PEPPSI-type Pd-NHC complex (0.01 mmol, 1 mol%), 4-bromoanisole (1.0 mmol), the base (K₂CO₃, 2.0 mmol or Et₃N, 1.5 mmol), and TBAB (1.0 mmol, if used).
-
Solvent and Substrate Addition: Add the anhydrous solvent (DMF or NMP, 3 mL) followed by styrene (1.2 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 120-140 °C) and stir for the required time (usually 4-24 hours). Monitor the reaction by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualization of the Experimental Workflow:
Caption: General workflow for the Heck-Mizoroki cross-coupling reaction.
References
- 1. Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (1-Benzyl-1H-imidazol-2-yl)methanol as a Precursor for N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and utilization of (1-Benzyl-1H-imidazol-2-yl)methanol as a versatile precursor for the generation of N-heterocyclic carbenes (NHCs). The subsequent NHC ligands can be employed in the formation of various metal complexes with significant applications in catalysis and potential as antimicrobial agents in drug development.
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the steric tunability of their frameworks allow for the formation of highly stable and catalytically active metal complexes. This compound is a key precursor that can be readily converted into a variety of imidazolium salts, the direct precursors to NHCs. This document outlines the synthetic pathway from the starting alcohol to NHC-metal complexes and details their potential applications.
Synthesis Pathway Overview
The overall synthetic strategy involves a three-step process starting from the commercially available 1-benzylimidazole.
Caption: Synthetic pathway from 1-benzylimidazole to NHC-metal complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the target precursor via hydroxymethylation of 1-benzylimidazole. This reaction is analogous to the synthesis of other 2-hydroxymethyl-1H-benzimidazoles.
Materials:
-
1-Benzylimidazole
-
Paraformaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1-benzylimidazole (1 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, suspend paraformaldehyde (1.5 equivalents) in anhydrous THF.
-
Slowly add the paraformaldehyde suspension to the lithiated imidazole solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Expected Yield and Characterization: While specific data for this exact compound is not readily available in the searched literature, analogous reactions suggest a yield in the range of 60-80%.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | C₁₁H₁₂N₂O | 188.23 | Solid |
Spectroscopic Data (Predicted based on analogous compounds):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 7.05 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 5.30 (s, 2H, N-CH₂-Ph), 4.70 (s, 2H, C-CH₂-OH), 3.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.0 (C2-Im), 136.0 (C-Ar), 129.0 (CH-Ar), 128.5 (CH-Ar), 128.0 (CH-Ar), 127.5 (CH-Im), 122.0 (CH-Im), 55.0 (C-CH₂-OH), 50.0 (N-CH₂-Ph).
Protocol 2: Synthesis of 1-Benzyl-3-alkyl-2-(chloromethyl)imidazolium Salt
This protocol details the conversion of the synthesized alcohol to a key imidazolium salt intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous acetonitrile
Procedure:
-
Chlorination:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 1-benzyl-2-(chloromethyl)-1H-imidazole. Use this crude product directly in the next step.
-
-
Alkylation:
-
Dissolve the crude 1-benzyl-2-(chloromethyl)-1H-imidazole in anhydrous acetonitrile.
-
Add the desired alkyl halide (1.5 equivalents).
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature. The imidazolium salt will precipitate.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Expected Yield and Characterization: Yields for similar two-step procedures are typically in the range of 70-90%.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-Benzyl-3-methyl-2-(chloromethyl)imidazolium iodide | C₁₃H₁₆ClIN₂ | 378.64 | Solid |
Spectroscopic Data (Predicted based on analogous compounds):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 9.50 (s, 1H, NCHN), 7.80 (d, 1H, Im-H), 7.70 (d, 1H, Im-H), 7.40-7.30 (m, 5H, Ar-H), 5.60 (s, 2H, N-CH₂-Ph), 5.00 (s, 2H, C-CH₂-Cl), 3.90 (s, 3H, N-CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 145.0 (C2-Im), 137.0 (NCHN), 135.0 (C-Ar), 129.5 (CH-Ar), 129.0 (CH-Ar), 128.5 (CH-Ar), 124.0 (CH-Im), 123.0 (CH-Im), 52.0 (N-CH₂-Ph), 45.0 (C-CH₂-Cl), 36.0 (N-CH₃).
Protocol 3: Synthesis of NHC-Metal Complexes (e.g., Silver(I)-NHC)
This protocol describes a general method for the synthesis of a silver(I)-NHC complex, which can serve as a versatile transmetalation agent.
Materials:
-
1-Benzyl-3-alkyl-2-(chloromethyl)imidazolium salt
-
Silver(I) oxide (Ag₂O)
-
Anhydrous Dichloromethane (DCM)
-
Celite
Procedure:
-
In a flask protected from light, suspend the imidazolium salt (1 equivalent) and silver(I) oxide (0.6 equivalents) in anhydrous DCM.
-
Stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by ¹H NMR for the disappearance of the acidic imidazolium proton signal.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess silver oxide and silver salts.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude silver(I)-NHC complex.
-
The complex can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).
Expected Yield and Characterization: Yields for the synthesis of silver-NHC complexes are generally high, often exceeding 80%.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| [Ag(1-benzyl-3-methyl-2-(chloromethyl)imidazol-2-ylidene)Cl] | C₁₃H₁₅AgCl₂N₂ | 414.02 | Solid |
Spectroscopic Data (Predicted based on analogous compounds):
-
¹³C NMR (CDCl₃, 100 MHz): The characteristic signal for the carbene carbon (C2) is expected to appear in the range of δ 180-190 ppm.
Applications
Catalysis
NHC-palladium complexes derived from this compound precursors are expected to be highly effective catalysts for various cross-coupling reactions. The strong σ-donating nature of the NHC ligand can enhance the catalytic activity of the palladium center.[1]
Caption: Generalized catalytic cycle for a Pd-NHC catalyzed cross-coupling reaction.
Potential Catalytic Applications:
-
Suzuki-Miyaura Coupling: Coupling of aryl halides with boronic acids.
-
Heck-Mizoroki Reaction: Coupling of aryl halides with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
Drug Development: Antimicrobial Agents
Silver(I)-NHC complexes have garnered significant interest for their antimicrobial properties. The NHC ligand can enhance the delivery and stability of the silver ion, which is the active antimicrobial agent. The lipophilicity of the benzyl and alkyl substituents can influence the complex's ability to penetrate bacterial cell membranes.
Caption: Proposed mechanism of antimicrobial action for Silver(I)-NHC complexes.
Antimicrobial Activity Data of Analogous Silver(I)-NHC Complexes: The antimicrobial efficacy of silver(I)-NHC complexes is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
| Organism | Type | Typical MIC Range (µg/mL) for Benzyl-Substituted NHC-Ag Complexes |
| Staphylococcus aureus | Gram-positive | 4 - 32 |
| Escherichia coli | Gram-negative | 8 - 64 |
| Candida albicans | Fungus | 2 - 16 |
Note: The actual MIC values will depend on the specific structure of the NHC ligand and the counter-ion.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of a wide range of N-heterocyclic carbenes. The protocols provided herein offer a comprehensive guide for researchers to synthesize this precursor and its downstream NHC-metal complexes. The potential applications in catalysis and drug development highlight the importance of this class of compounds and warrant further investigation into the properties and activities of novel derivatives.
References
Application Notes and Protocols for the Formylation of 1-Benzyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the formylation of 1-benzyl-1H-imidazole, a key transformation in the synthesis of various pharmaceutical intermediates. The primary method described is the Vilsmeier-Haack reaction, a widely used and effective procedure for the formylation of electron-rich heterocyclic compounds.
Introduction
1-Benzyl-1H-imidazole is a versatile building block in medicinal chemistry. The introduction of a formyl group onto the imidazole ring provides a reactive handle for further functionalization, enabling the synthesis of a diverse range of more complex molecules with potential biological activity. The Vilsmeier-Haack reaction is a reliable method for this transformation, utilizing phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.[1][2] This reagent then attacks the electron-rich imidazole ring to yield the corresponding aldehyde after aqueous workup.[3]
Regioselectivity
The formylation of 1-benzyl-1H-imidazole can theoretically occur at the C2, C4, or C5 positions of the imidazole ring. The regiochemical outcome of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors. The C5 position of the imidazole ring is generally electron-rich and susceptible to electrophilic attack. The C2 position is also a potential site for formylation. The bulky benzyl group at the N1 position may sterically hinder attack at the C2 position to some extent, potentially favoring formylation at the C5 position. However, the reaction may yield a mixture of regioisomers, primarily the 2- and 5-substituted products, requiring purification to isolate the desired isomer.
Experimental Data Summary
The following table summarizes representative reaction conditions for the Vilsmeier-Haack formylation based on general procedures for similar substrates. The exact yields for the formylation of 1-benzyl-1H-imidazole may vary and require experimental optimization.
| Substrate (1.0 eq) | POCl₃ (eq) | DMF (Solvent/Reagent) | Temperature (°C) | Time (h) | Product(s) | Reported Yield (%) |
| 1-Benzyl-1H-imidazole | 1.5 - 3.0 | DMF | 0 to 80 | 2 - 24 | 1-Benzyl-1H-imidazole-carboxaldehyde isomers | Not specified (Optimization required) |
| Electron-rich arene | 1.5 | DMF | 0 to RT | 6.5 | Corresponding aldehyde | ~77 |
| N-Benzyltetrahydrocarbazole | 3.0 | DMF | 0 to 120 | Variable | Formylated products | Variable |
Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole
This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of N-substituted heterocycles.
Materials:
-
1-Benzyl-1H-imidazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or other suitable base
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent (a pale yellow to colorless complex).
-
-
Formylation Reaction:
-
Dissolve 1-benzyl-1H-imidazole (1.0 equivalent) in anhydrous dichloromethane (DCM) or a minimal amount of anhydrous DMF.
-
Add the solution of 1-benzyl-1H-imidazole dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to a temperature between 50-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC). Stirring can be continued for 2 to 24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as gas evolution (CO₂) will occur.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product will likely be a mixture of regioisomers. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 1-benzyl-1H-imidazole-carboxaldehyde isomer(s).
-
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
-
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper temperature control is crucial.
-
All glassware should be dry as the reagents are sensitive to moisture.
Visualizations
Experimental Workflow Diagram
Caption: A schematic diagram illustrating the key steps in the Vilsmeier-Haack formylation of 1-benzyl-1H-imidazole.
Signaling Pathway/Logical Relationship Diagram
Caption: A simplified diagram showing the key species involved in the Vilsmeier-Haack formylation reaction.
References
Application Notes and Protocols for the Reduction of 1-benzyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of 1-benzyl-1H-imidazole-2-carbaldehyde to its corresponding primary alcohol, (1-benzyl-1H-imidazol-2-yl)methanol. This transformation is a critical step in the synthesis of various imidazole-based compounds with significant potential in medicinal chemistry and drug development. The resulting alcohol is a key building block for the synthesis of novel therapeutic agents, including agonists for the melanocortin 1 receptor (MC1R), which is implicated in skin protection and anti-inflammatory responses.
Introduction
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the specific case of 1-benzyl-1H-imidazole-2-carbaldehyde, this reduction yields this compound, a versatile intermediate. The imidazole moiety is a prominent scaffold in many pharmaceuticals due to its ability to engage in various biological interactions. Derivatives of this compound have been identified as potent modulators of cellular signaling pathways, making the efficient and high-yielding synthesis of this alcohol a topic of considerable interest.
This document outlines two primary methodologies for this reduction: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation approach. Detailed protocols for both methods are provided, along with a summary of expected outcomes and relevant applications of the product in drug discovery.
Data Presentation
Table 1: Summary of Reagents and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-benzyl-1H-imidazole-2-carbaldehyde | C₁₁H₁₀N₂O | 186.21 | Starting Material |
| This compound | C₁₁H₁₂N₂O | 188.23[1] | Product |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | Reducing Agent |
| Cerium(III) Chloride Heptahydrate | CeCl₃·7H₂O | 372.58 | Co-reagent (Luche Cond.) |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | Catalyst |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Reducing Agent |
Table 2: Comparison of Reduction Methodologies
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) with a Palladium on Carbon (Pd/C) catalyst |
| Selectivity | High for aldehydes and ketones.[2][3] | Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups) |
| Reaction Conditions | Mild (0 °C to room temperature), atmospheric pressure.[4] | Room temperature to elevated temperatures, atmospheric or higher pressure.[5] |
| Solvents | Protic solvents like ethanol or methanol.[4] | Alcohols (methanol, ethanol), ethyl acetate, THF.[5][6] |
| Reported Yields | High (92-97% for analogous imidazole ketones).[4] | High (>99% conversion for analogous imidazole aldehydes). |
| Safety | NaBH₄ is flammable and reacts with acid to produce H₂ gas. | Hydrogen gas is highly flammable and requires specialized equipment for handling under pressure. |
| Work-up | Aqueous quench followed by extraction.[4] | Filtration to remove the catalyst.[5] |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction (Luche-type Conditions)
This protocol is adapted from an efficient procedure for the reduction of related imidazole-ketone derivatives and is expected to provide high yields for the target aldehyde.[4]
Materials:
-
1-benzyl-1H-imidazole-2-carbaldehyde (1.0 mmol, 186.2 mg)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (0.5 mmol, 186.3 mg)
-
Sodium borohydride (NaBH₄) (1.2 mmol, 45.4 mg)
-
Ethanol (EtOH), anhydrous (4 mL)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 mmol) and cerium(III) chloride heptahydrate (0.5 mmol).
-
Add anhydrous ethanol (4 mL) to form a suspension.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Carefully add solid sodium borohydride (1.2 mmol) in portions to the cooled suspension.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent by rotary evaporation.
-
Quench the reaction by adding water to the residue.
-
Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Catalytic Hydrogenation
This protocol provides a general procedure for the catalytic hydrogenation of an aldehyde using palladium on carbon. The alcohol, (1H-imidazol-2-yl)methanol, has been observed as an intermediate in the hydrogenation of 2-imidazolecarboxaldehyde, indicating this is a viable synthetic route.
Materials:
-
1-benzyl-1H-imidazole-2-carbaldehyde (1.0 mmol, 186.2 mg)
-
10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate)
-
Methanol (MeOH) or Ethanol (EtOH) (10-20 mL)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask suitable for hydrogenation
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (1.0 mmol) in methanol or ethanol (10-20 mL) in a suitable reaction flask.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask under vacuum and backfill with hydrogen. Repeat this cycle 2-3 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter pad with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain this compound.
Mandatory Visualizations
Experimental Workflow: Sodium Borohydride Reduction
Caption: Workflow for the reduction using sodium borohydride.
Signaling Pathway: Melanocortin 1 Receptor (MC1R)
Derivatives of this compound have been developed as agonists for the Melanocortin 1 Receptor (MC1R).[7] Activation of this G-protein coupled receptor initiates a signaling cascade that plays a crucial role in pigmentation and protection against UV damage.
Caption: Signaling cascade initiated by MC1R activation.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. ovid.com [ovid.com]
- 3. studylib.net [studylib.net]
- 4. An Efficient H‑Reduction Protocol for the Synthesis of Novel (Benz)imidazole-allyl Alcohol and Imidazole-1,3-diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. folia.unifr.ch [folia.unifr.ch]
- 7. Discovery of novel N-(1-benzyl-1H-imidazol-2-yl)amide derivatives as melanocortin 1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of (1-Benzyl-1H-imidazol-2-yl)methanol for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of (1-benzyl-1H-imidazol-2-yl)methanol, a versatile scaffold for the development of novel therapeutic agents. The imidazole core is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] Functionalization of the hydroxyl group of this compound into esters and ethers allows for the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of potent and selective drug candidates.
These notes offer detailed methodologies for the synthesis of ester and ether derivatives and established protocols for their subsequent biological screening against cancer cell lines and microbial pathogens.
Derivatization Strategies
The primary site for derivatization on this compound is the hydroxyl group, which can be readily converted into esters and ethers to modulate the compound's physicochemical properties, such as lipophilicity, and its pharmacological profile.
Esterification
Esterification of the primary alcohol can be achieved through reaction with various acylating agents, such as acyl chlorides or carboxylic anhydrides, in the presence of a base.
Etherification
The synthesis of ether derivatives can be accomplished via the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Experimental Protocols
Synthesis of (1-Benzyl-1H-imidazol-2-yl)methyl Acetate (Ester Derivative)
This protocol describes the esterification of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (20 mL/g of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Add acetyl chloride (1.2 eq) dropwise via a dropping funnel over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the final ester derivative.
Synthesis of 1-Benzyl-2-(methoxymethyl)-1H-imidazole (Ether Derivative)
This protocol outlines a general procedure for the etherification of this compound with methyl iodide.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Biological Screening Protocols
The synthesized derivatives can be screened for their potential anticancer and antimicrobial activities using established in vitro assays.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Materials:
-
Human cancer cell lines (e.g., HeLa, HBL-100)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
Cisplatin (positive control)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).
-
Incubate the plates for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a twofold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add an equal volume of the microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Disclaimer: The following tables contain representative data for illustrative purposes based on the biological activities of various benzimidazole derivatives as reported in the scientific literature. Specific experimental data for derivatives of this compound is not yet available in the public domain.
Table 1: Representative Anticancer Activity of Benzimidazole Derivatives
| Compound ID | R Group | Test Cell Line | IC50 (µM)[1] |
| IVa | H | HBL-100 | >100 |
| IVa | H | HeLa | >100 |
| IVb | 2-Cl | HBL-100 | 45.2 |
| IVb | 2-Cl | HeLa | 51.6 |
| IVc | 4-Cl | HBL-100 | 38.5 |
| IVc | 4-Cl | HeLa | 42.1 |
| Cisplatin | - | HBL-100 | 8.2 |
| Cisplatin | - | HeLa | 10.5 |
Table 2: Representative Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL) [3]
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 4 | 125 | 125 | 250 | 250 |
| 5 | 125 | 125 | 250 | 250 |
| 6 | 125 | 62.5 | 125 | 250 |
| 7 | 62.5 | 62.5 | 125 | 125 |
| 8 | 125 | 125 | 250 | 250 |
| Ciprofloxacin | 6.25 | 6.25 | 6.25 | 6.25 |
Visualizations
References
Application Notes and Protocols for the Analytical Characterization of (1-Benzyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of (1-Benzyl-1H-imidazol-2-yl)methanol . The protocols detailed herein are based on established methodologies for the characterization of imidazole-based small molecules and are intended to ensure accurate and reproducible results.
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its unambiguous characterization is a critical step in quality control and regulatory compliance. The following sections outline the primary analytical techniques and detailed protocols for this purpose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| CAS Number | 5376-10-3 | |
| Appearance | Solid |
Analytical Techniques Overview
A multi-technique approach is essential for the comprehensive characterization of this compound. The primary methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for the determination of the molecular structure.
-
Mass Spectrometry (MS) for the confirmation of molecular weight and elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy to identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Elemental Analysis for the determination of the elemental composition.
The logical workflow for the characterization of a synthesized batch of this compound is depicted below.
Analytical Workflow
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete assignment of the chemical structure of this compound.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
The following table outlines the expected proton NMR chemical shifts, multiplicities, coupling constants, and assignments. These are predicted values based on the analysis of structurally similar compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.30-7.40 | m | 5H, Phenyl-H |
| ~7.10 | d, J ≈ 1.5 Hz | 1H, Imidazole-H |
| ~6.95 | d, J ≈ 1.5 Hz | 1H, Imidazole-H |
| ~5.30 | s | 2H, Benzyl-CH₂ |
| ~4.70 | s | 2H, Methanol-CH₂ |
| ~3.50 | br s | 1H, -OH |
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
The expected carbon NMR chemical shifts are provided below. These are predicted values based on the analysis of analogous structures.
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | Imidazole C2 |
| ~136.0 | Phenyl C (quaternary) |
| ~129.0 | Phenyl CH |
| ~128.5 | Phenyl CH |
| ~128.0 | Phenyl CH |
| ~127.0 | Imidazole CH |
| ~122.0 | Imidazole CH |
| ~55.0 | Methanol-CH₂ |
| ~50.0 | Benzyl-CH₂ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1.0 s
-
Acquisition time: ~4 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay (d1): 2.0 s
-
Acquisition time: ~1.5 s
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
II. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and can provide information about the elemental composition through high-resolution mass spectrometry (HRMS).
Expected Mass Spectral Data
| Technique | Ionization Mode | Expected m/z |
| Electrospray Ionization (ESI-MS) | Positive | 189.1028 [M+H]⁺ |
| High-Resolution MS (HRMS) | Positive ESI | Calculated for C₁₁H₁₃N₂O⁺: 189.1022, Found: 189.1028 ± 0.0005 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Use a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: m/z 50-500
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺. For HRMS, compare the measured m/z with the theoretical value to confirm the elemental composition.
III. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3150-3100 | C-H stretch | Aromatic/Imidazole C-H |
| 3000-2850 | C-H stretch | Aliphatic C-H (benzyl and methanol CH₂) |
| 1600, 1495, 1450 | C=C stretch | Aromatic ring |
| 1500-1400 | C=N, C=C stretch | Imidazole ring |
| 1050-1000 | C-O stretch | Primary alcohol |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Analysis: The resulting spectrum should be baseline corrected and the peaks corresponding to the functional groups should be identified and assigned.
IV. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of this compound and for quantifying any impurities. A reverse-phase method is typically suitable for this compound.
Experimental Protocol: HPLC
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Time (min) | %B
-
---|---
-
0 | 10
-
20 | 90
-
25 | 90
-
26 | 10
-
30 | 10
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 254 nm
-
-
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
The following diagram illustrates the separation principle in reverse-phase HPLC.
Reverse-Phase HPLC
V. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which serves as a final confirmation of its empirical formula.
Expected Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 70.19 | 70.20 ± 0.4 |
| Hydrogen (H) | 6.43 | 6.45 ± 0.4 |
| Nitrogen (N) | 14.88 | 14.85 ± 0.4 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure sample (1-2 mg) is required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Interpretation: The experimental percentages of C, H, and N should be within ±0.4% of the calculated values for the empirical formula C₁₁H₁₂N₂O.
By employing this comprehensive suite of analytical techniques, researchers can confidently determine the structure, purity, and identity of this compound, ensuring the quality and reliability of their research and development activities.
References
Application Notes and Protocols for the Large-Scale Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The described multi-step synthesis is designed to be scalable and efficient, with a focus on providing clear, actionable instructions and comprehensive data for reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a robust three-step process. This strategy is designed for scalability and employs readily available starting materials, making it suitable for industrial production. The key transformations include:
-
Step 1: N-Benzylation of Imidazole: Introduction of the benzyl protective group onto the imidazole ring.
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Step 2: Formylation of 1-Benzyl-1H-imidazole: Installation of a formyl group at the C2 position of the benzylated imidazole.
-
Step 3: Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde: Conversion of the aldehyde to the target primary alcohol.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-1H-imidazole
This procedure details the N-benzylation of imidazole using benzyl chloride.
Materials and Equipment:
-
10 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 440 g, 11.0 mol) in anhydrous tetrahydrofuran (THF, 5 L) in the 10 L flask.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve imidazole (680 g, 10.0 mol) in anhydrous THF (2 L) and add it dropwise to the sodium hydride suspension over 2 hours, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add benzyl chloride (1392 g, 11.0 mol) dropwise over 2 hours, ensuring the temperature does not exceed 5 °C.
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Once the addition is complete, let the reaction mixture warm to room temperature and stir overnight (approximately 16 hours).
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (1 L) at 0 °C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 1 L).
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Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude 1-Benzyl-1H-imidazole by vacuum distillation.
Quantitative Data for Step 1:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| Imidazole | 68.08 | 680 | 10.0 | 1.0 |
| Sodium Hydride (60%) | 40.00 | 440 | 11.0 | 1.1 |
| Benzyl Chloride | 126.58 | 1392 | 11.0 | 1.1 |
| Product | 1-Benzyl-1H-imidazole | 158.20 | ~1424 | ~9.0 |
| Expected Yield: | ~90% |
Step 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
This protocol describes the formylation of 1-Benzyl-1H-imidazole at the C2 position via lithiation followed by reaction with N,N-dimethylformamide (DMF).
Materials and Equipment:
-
20 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet
-
Dry ice/acetone bath
Procedure:
-
Under a nitrogen atmosphere, dissolve 1-Benzyl-1H-imidazole (1424 g, 9.0 mol) in anhydrous THF (10 L) in the 20 L flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
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Add n-butyllithium (2.5 M in hexanes, 3.96 L, 9.9 mol) dropwise over 3 hours, maintaining the internal temperature below -70 °C.
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Stir the resulting mixture at -78 °C for 1 hour.
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Add anhydrous N,N-dimethylformamide (DMF, 789 g, 10.8 mol) dropwise over 2 hours, keeping the temperature below -70 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 18 hours).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (5 L).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 2 L).
-
Combine the organic layers, wash with brine (3 L), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-Benzyl-1H-imidazole-2-carbaldehyde by column chromatography on silica gel.
Quantitative Data for Step 2:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mol) | Molar Eq. |
| 1-Benzyl-1H-imidazole | 158.20 | 1424 g | 9.0 | 1.0 |
| n-Butyllithium (2.5 M) | 64.06 | 3.96 L | 9.9 | 1.1 |
| N,N-Dimethylformamide | 73.09 | 789 g | 10.8 | 1.2 |
| Product | 1-Benzyl-1H-imidazole-2-carbaldehyde | 186.21 | ~1340 | ~7.2 |
| Expected Yield: | ~80% |
Step 3: Synthesis of this compound
This final step involves the reduction of the aldehyde to the target alcohol using sodium borohydride.
Materials and Equipment:
-
20 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Powder funnel
-
Nitrogen inlet
-
Ice-water bath
Procedure:
-
Dissolve 1-Benzyl-1H-imidazole-2-carbaldehyde (1340 g, 7.2 mol) in methanol (10 L) in the 20 L flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (163 g, 4.32 mol) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by the slow addition of water (5 L) at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 3 L).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Quantitative Data for Step 3:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 1-Benzyl-1H-imidazole-2-carbaldehyde | 186.21 | 1340 | 7.2 | 1.0 |
| Sodium Borohydride | 37.83 | 163 | 4.32 | 0.6 |
| Product | This compound | 188.23 | ~1285 | ~6.84 |
| Expected Yield: | ~95% |
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Summary of Product Characteristics:
| Parameter | Specification |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₂N₂O[1] |
| Molecular Weight | 188.23 g/mol [1] |
| Purity (HPLC) | ≥ 98% |
| Melting Point | To be determined |
| ¹H NMR | Conforms to structure |
| ¹³C NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ = 189.10 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride and n-butyllithium are highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.
-
Benzyl chloride is a lachrymator and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guides
This section is designed to help you navigate common challenges in the synthesis of this compound, ensuring a higher yield and purity of your final product.
Low or No Yield of 1-Benzyl-1H-imidazole (Intermediate)
Question: I am experiencing a low yield or no product in the initial N-benzylation of imidazole. What are the likely causes and how can I rectify this?
Answer: Low yields in the N-alkylation of imidazole are a common hurdle. Several factors could be contributing to this issue. A primary concern is the choice and handling of the base and solvent. For instance, using a weak base may not sufficiently deprotonate the imidazole, leading to an incomplete reaction. Conversely, a base that is too strong or used at an elevated temperature can lead to unwanted side reactions.
To improve your yield, consider the following:
-
Base Selection: Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a common and effective choice for deprotonating imidazole. Alternatively, potassium carbonate (K₂CO₃) in acetonitrile can be a milder and safer option.
-
Anhydrous Conditions: Imidazole N-alkylation is sensitive to moisture. Ensure that all your glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Your solvents and reagents should be anhydrous.
-
Reaction Temperature: The reaction can typically be performed at room temperature, but gentle heating (e.g., to 60-80 °C) may be necessary to drive the reaction to completion, especially with less reactive alkylating agents.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Purity of Reagents: Ensure the purity of your imidazole and benzyl bromide or benzyl chloride. Impurities can interfere with the reaction.
Inefficient C2-Functionalization (Formylation Step)
Question: My attempt to introduce a formyl group at the C2 position of 1-benzyl-1H-imidazole is resulting in a low yield of the desired aldehyde. What could be going wrong?
Answer: The introduction of a functional group at the C2 position of an imidazole ring can be challenging. The two primary methods for this transformation are direct lithiation followed by quenching with a formylating agent, and the Vilsmeier-Haack reaction.
For the Lithiation Route:
-
Incomplete Deprotonation: The C2 proton of 1-benzyl-1H-imidazole is acidic but requires a strong base for complete removal. n-Butyllithium (n-BuLi) is commonly used. Ensure you are using a sufficient excess of n-BuLi (typically 1.1-1.2 equivalents) and that its concentration has been recently titrated.
-
Reaction Temperature: This reaction must be carried out at a low temperature (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Use a dry ice/acetone bath to maintain this temperature.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Strict anhydrous conditions are critical for success.
-
Quenching Agent: Anhydrous N,N-dimethylformamide (DMF) is a common and effective formylating agent for this reaction. Ensure it is anhydrous before use.
For the Vilsmeier-Haack Route:
-
Reagent Formation: The Vilsmeier reagent is formed in situ from a tertiary amide like DMF and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] Ensure the reagents are of high quality and the reaction to form the Vilsmeier reagent is allowed to proceed to completion before adding the imidazole substrate.
-
Reaction Temperature: The formylation of electron-rich heterocycles like imidazole using the Vilsmeier reagent can often be performed at or slightly above room temperature.[2] However, optimization of the temperature may be necessary to balance the reaction rate and the potential for side reactions.
-
Work-up Procedure: The intermediate iminium salt formed during the reaction needs to be hydrolyzed to the aldehyde during the aqueous work-up.[2][3] Ensure proper pH adjustment during the work-up to facilitate this conversion.
Difficulties in the Final Reduction Step
Question: I am having trouble with the reduction of 1-benzyl-1H-imidazole-2-carbaldehyde to the final alcohol product. What are the best practices for this step?
Answer: The reduction of the aldehyde to the primary alcohol is a relatively straightforward transformation, but certain precautions can help ensure a high yield and purity.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) in methanol or ethanol is a mild and effective reducing agent for this purpose. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF can be used, but this requires stricter anhydrous conditions and a more careful work-up procedure.
-
Reaction Temperature: The reduction with NaBH₄ is typically carried out at 0 °C to control the initial exotherm and then allowed to warm to room temperature.
-
Work-up: After the reaction is complete, a careful aqueous work-up is necessary to quench any remaining reducing agent and to protonate the resulting alkoxide. The pH should be adjusted to be slightly acidic to ensure the product is in a neutral form for extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 1-benzyl-1H-imidazole, and how can I minimize them?
A1: The most common side product is the formation of a dialkylated imidazolium salt.[1] This occurs when a second molecule of the benzyl halide reacts with the nitrogen of the already formed 1-benzyl-1H-imidazole. To minimize this, use a slight excess of imidazole relative to the benzyl halide and add the benzyl halide slowly to the reaction mixture. C-alkylation at the C2 position is also a possibility, though less common.[1]
Q2: How can I effectively monitor the progress of my reactions?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step in the synthesis. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material, product, and any side products. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.
Q3: What are the best methods for purifying the final product, this compound?
A3: The final product can typically be purified by column chromatography on silica gel. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane is often effective. If the product is a solid, recrystallization from a suitable solvent mixture can be an excellent way to achieve high purity.
Q4: I am observing a dark coloration in my reaction mixture, especially during the N-benzylation step. Should I be concerned?
A4: A dark coloration can indicate decomposition of starting materials or products, which can be caused by excessively high temperatures or the presence of impurities.[1] If you observe significant darkening, it is advisable to stop the reaction, analyze a sample by TLC to assess the extent of product formation and decomposition, and consider optimizing the reaction conditions, such as lowering the temperature.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound. These should be adapted and optimized based on your specific laboratory conditions and the scale of your reaction.
Protocol 1: Synthesis of 1-Benzyl-1H-imidazole
This protocol describes the N-alkylation of imidazole with benzyl bromide using potassium carbonate as the base.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (Equivalents) |
| Imidazole | 68.08 | 1.0 |
| Benzyl Bromide | 171.04 | 1.1 |
| Potassium Carbonate | 138.21 | 1.5 |
| Acetonitrile | - | - |
Procedure:
-
To a stirred suspension of imidazole and potassium carbonate in acetonitrile, add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 1-benzyl-1H-imidazole by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde via Lithiation
This protocol details the formylation of 1-benzyl-1H-imidazole at the C2 position using n-butyllithium and DMF.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (Equivalents) |
| 1-Benzyl-1H-imidazole | 158.20 | 1.0 |
| n-Butyllithium (in hexanes) | 64.06 | 1.1 |
| Anhydrous DMF | 73.09 | 1.2 |
| Anhydrous THF | - | - |
Procedure:
-
Dissolve 1-benzyl-1H-imidazole in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
Protocol 3: Synthesis of this compound
This protocol describes the reduction of the aldehyde to the final alcohol product using sodium borohydride.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (Equivalents) |
| 1-Benzyl-1H-imidazole-2-carbaldehyde | 186.21 | 1.0 |
| Sodium Borohydride | 37.83 | 1.5 |
| Methanol | - | - |
Procedure:
-
Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the final product by column chromatography or recrystallization.
Visualizing the Synthesis and Troubleshooting
To further aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Purification of (1-Benzyl-1H-imidazol-2-yl)methanol
Welcome to the technical support center for the chromatographic purification of (1-Benzyl-1H-imidazol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Initial Workup (<85%) | - Incomplete reaction. - Inefficient extraction of byproducts. - Presence of significant side products. | - Before workup, confirm reaction completion using Thin Layer Chromatography (TLC) or HPLC. - Optimize the workup procedure with sufficient aqueous washes to remove salts and water-soluble impurities. - For complex mixtures, proceed directly to flash column chromatography for effective purification.[1] |
| Product is an Oil Instead of a Solid | - Residual solvent. - Presence of impurities inhibiting crystallization. | - Dry the product under a high vacuum for an extended period (12-24 hours), with gentle heating if necessary, to remove volatile solvents. - Re-purify the oil via column chromatography to eliminate contaminants. - Attempt trituration by adding a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) and stirring or sonicating the mixture. |
| Significant Tailing of the Product Spot/Peak on Silica Gel | - Strong interaction between the basic imidazole nitrogen and the acidic silica gel surface. | - Add a basic modifier, such as 0.1-1% triethylamine or pyridine, to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to improved peak shape.[2][3] - Consider using a different stationary phase, such as neutral or basic alumina, which can provide better separation for basic compounds.[2] |
| Poor Separation of Product from Impurities (Overlapping Spots on TLC) | - Suboptimal mobile phase composition. - The presence of structurally similar impurities. | - Systematically screen different mobile phase systems with varying polarities. Good starting points for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol gradients.[2][3][4] - If using a hexane/ethyl acetate system, a small addition of methanol can sometimes improve separation. - Employ a dry loading technique for the sample onto the column, as this often results in sharper bands and better resolution.[2] |
| Low Yield After Column Chromatography | - The product is highly retained on the column. - The product may have been lost during solvent removal. - Co-elution of the product with an impurity. | - If the product is not eluting, gradually increase the polarity of the mobile phase.[1] - After the main elution, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material.[1] - Carefully monitor solvent removal to prevent loss of the product. |
| Presence of Colored Impurities in the Final Product | - Formation of colored byproducts during the synthesis or degradation of starting materials. | - Treat a solution of the crude product with activated carbon. Dissolve the compound in a suitable solvent (e.g., ethyl acetate), add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite to remove the carbon. The purified product can then be obtained by solvent removal or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the TLC analysis of this compound?
A1: A common and effective starting point for the TLC analysis of N-benzyl imidazole derivatives is a mixture of hexane and ethyl acetate.[3][4][5] You can start with a 1:1 (v/v) mixture and adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the desired compound, which is ideal for column chromatography separation.[3] For more polar impurities, a dichloromethane/methanol system may be more suitable.[3][4]
Q2: My compound is streaking on the TLC plate. What can I do?
A2: Streaking, or tailing, on a silica gel TLC plate is common for basic compounds like imidazoles due to strong interactions with the acidic silica. To resolve this, add a small amount (0.1-1%) of triethylamine or pyridine to your TLC mobile phase.[3] This will help to produce more defined spots.
Q3: What are some of the common impurities I should expect from the synthesis of this compound?
A3: Common impurities can arise from the starting materials or side reactions. If a Grignard reaction was used to introduce a group, potential impurities could include biphenyl-type products from Wurtz coupling of the Grignard reagent with unreacted organohalide.[6][7] Incomplete reactions can leave starting materials in the crude product.
Q4: Is it better to load my sample onto the column dissolved in a solvent or as a dry powder?
A4: For optimal separation, dry loading is often preferred.[2] This involves pre-adsorbing your crude product onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique typically results in sharper bands and better separation compared to loading the sample in a solution.[2]
Q5: Can I use reverse-phase chromatography for this purification?
A5: Yes, reverse-phase HPLC can be a very effective method for purifying imidazole derivatives, especially for achieving high purity on a smaller scale. A common setup would involve a C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid to improve peak shape.[8]
Data Presentation
The following table summarizes typical outcomes for different purification methods for N-substituted imidazole derivatives, which can be expected to be similar for this compound.
| Purification Technique | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Achievable Purity (%) | Scale | Notes |
| Flash Column Chromatography | Silica Gel / Hexane:Ethyl Acetate gradient | 80-95% | >98% | Milligram to Gram | Good for removing a wide range of impurities. Adding 0.5% triethylamine to the mobile phase can reduce tailing.[2] |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | 70-85% | >99% | Milligram to Multigram | Excellent for achieving high purity if a suitable solvent system is found. Best used on material that is already >90% pure. |
| Preparative HPLC | C18 Silica / Acetonitrile:Water Gradient | 60-80% | >99.5% | Microgram to Milligram | Offers the highest resolution for separating closely related impurities. |
Experimental Protocols
Detailed Protocol for Purification by Silica Gel Flash Column Chromatography
This protocol is a general method suitable for the purification of gram-scale quantities of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Fraction collection tubes
Procedure:
-
TLC Analysis:
-
Develop a suitable mobile phase using TLC. Start with a 1:1 mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of ~0.3 for the product. If tailing is observed, add 0.5% triethylamine to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack, ensuring a uniform bed free of air bubbles.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of the crude product) and mix.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase based on your initial TLC analysis. A step or linear gradient can be employed.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC, visualizing the spots under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for chromatographic purification.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 1-Benzyl-2-phenyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.
Step 1: N-Benzylation of Imidazole
Issue 1: Low yield of 1-Benzyl-1H-imidazole and formation of a white precipitate.
-
Question: My reaction to synthesize 1-Benzyl-1H-imidazole is giving a low yield, and a significant amount of a white, sparingly soluble solid is formed. What is happening and how can I fix it?
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Answer: The primary side reaction in the N-benzylation of imidazole using benzyl chloride is the formation of 1,3-dibenzylimidazolium chloride. This occurs when the product, 1-Benzyl-1H-imidazole, acts as a nucleophile and reacts with another molecule of benzyl chloride.
Troubleshooting Steps:
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Stoichiometry Control: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to benzyl chloride. This ensures the complete consumption of the benzylating agent, minimizing the formation of the dialkylated salt.
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Order of Addition: Add the benzyl chloride dropwise to the mixture of imidazole and base to maintain a low concentration of the alkylating agent throughout the reaction.
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Alternative Reagents: Consider using benzyl alcohol at higher temperatures (200-300°C) or benzyl bromide, which can be more reactive and may allow for lower reaction temperatures, reducing the likelihood of the side reaction.
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Purification: The desired 1-Benzyl-1H-imidazole can be separated from the imidazolium salt by extraction with a non-polar organic solvent, as the salt is generally insoluble in such solvents. A subsequent aqueous wash can remove unreacted imidazole.
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Issue 2: The N-benzylation reaction is slow or does not go to completion.
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Question: I am experiencing a slow or incomplete reaction during the N-benzylation of imidazole. What factors could be causing this?
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Answer: A sluggish reaction can be due to several factors, including insufficient temperature, poor choice of base or solvent, or steric hindrance.
Troubleshooting Steps:
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Reaction Temperature: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). For benzyl chloride, temperatures around 50-70°C are common.
-
Base and Solvent System: Ensure the use of a suitable base and solvent combination. Stronger bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF can be used to ensure complete deprotonation of imidazole. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive benzylating agents.
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Reagent Reactivity: If steric hindrance is a factor (e.g., with substituted imidazoles or benzylating agents), a longer reaction time or a more reactive benzylating agent like benzyl bromide may be necessary.
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Step 2: Formylation of 1-Benzyl-1H-imidazole
Issue 3: Low yield or no reaction during the formylation at the C2 position.
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Question: I am struggling to introduce the formyl group at the C2 position of 1-Benzyl-1H-imidazole. What are the common pitfalls?
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Answer: Formylation at the C2 position typically proceeds via lithiation followed by quenching with a formylating agent (like DMF) or through a Vilsmeier-Haack reaction. Low yields can result from incomplete lithiation, side reactions, or inappropriate reaction conditions for the Vilsmeier-Haack reaction.
Troubleshooting Steps for Lithiation:
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Anhydrous Conditions: Ensure strictly anhydrous conditions (solvents and glassware) as organolithium reagents like n-butyllithium (n-BuLi) are highly reactive with water.
-
Low Temperature: Perform the lithiation at a low temperature (typically -78 °C) to ensure regioselectivity at the C2 position and to prevent side reactions.
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Complete Lithiation: Allow sufficient time for the lithiation to complete before adding the formylating agent. A color change is often observed.
Troubleshooting Steps for Vilsmeier-Haack Reaction:
-
Reagent Purity: Use fresh and pure phosphorus oxychloride (POCl₃) and DMF.
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Reaction Temperature: The reaction temperature is crucial and substrate-dependent, often ranging from 0 °C to 80 °C. Optimization may be required.
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Work-up: The initial product is an iminium salt which needs to be hydrolyzed during workup (e.g., with an aqueous solution of sodium acetate) to yield the aldehyde.
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Issue 4: Formation of multiple products during formylation.
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Question: My formylation reaction is yielding a mixture of products. What could be the cause?
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Answer: The formation of multiple products can be due to a lack of regioselectivity or side reactions. In the case of lithiation, if the temperature is not kept sufficiently low, lithiation at other positions on the imidazole or benzyl ring can occur.
Troubleshooting Steps:
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Temperature Control: Maintain a consistently low temperature (-78 °C) during the lithiation and the addition of the electrophile.
-
Protecting Groups: For complex substrates, consider the use of protecting groups to block other reactive sites.
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Purification: Column chromatography is often necessary to separate the desired C2-formylated product from any isomers or side products.
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Step 3: Reduction of 1-Benzyl-1H-imidazole-2-carbaldehyde
Issue 5: Incomplete reduction of the aldehyde to the alcohol.
-
Question: The reduction of the aldehyde to this compound is not going to completion. How can I improve the yield?
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Answer: Incomplete reduction is often due to insufficient reducing agent or deactivation of the reagent.
Troubleshooting Steps:
-
Amount of Reducing Agent: Use a sufficient excess of the reducing agent, such as sodium borohydride (NaBH₄) (typically 1.5 to 2 equivalents).
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Reaction Conditions: While NaBH₄ is a mild reducing agent, ensure the reaction is stirred for an adequate amount of time (2-3 hours at room temperature is common). The reaction is often started at 0 °C to control the initial exotherm.
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Purity of Aldehyde: Ensure the starting aldehyde is pure, as impurities may interfere with the reduction.
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Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of 1-Benzyl-1H-imidazole and how can it be minimized?
A1: The most prevalent side product is 1,3-dibenzylimidazolium chloride, which forms from the reaction of the desired product with unreacted benzyl chloride. To minimize its formation, use a slight excess of imidazole relative to benzyl chloride or consider using benzyl alcohol as the benzylating agent.
Q2: What are the key parameters to control during the lithiation of 1-Benzyl-1H-imidazole for formylation?
A2: The most critical parameters are maintaining strictly anhydrous conditions and a low reaction temperature (typically -78 °C). This ensures the regioselective deprotonation at the C2 position and prevents the quenching of the organolithium reagent.
Q3: Can other reducing agents be used for the conversion of the aldehyde to the alcohol?
A3: Yes, while sodium borohydride (NaBH₄) is commonly used due to its mildness and selectivity, other reducing agents like lithium aluminum hydride (LAH) can also be employed. However, LAH is a much stronger reducing agent and requires strictly anhydrous conditions and careful handling. For the reduction of a simple aldehyde, NaBH₄ is generally sufficient and safer.
Q4: My final product, this compound, is difficult to purify. What are some common purification challenges and solutions?
A4: The product is often a viscous oil or a low-melting solid, which can make crystallization challenging. Column chromatography on silica gel is a common and effective method for purification. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol. It is also crucial to ensure the complete removal of solvents under reduced pressure.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of this compound. Yields are highly dependent on the specific reaction conditions and scale.
| Step | Reactants | Reagents & Solvents | Temperature | Time | Product | Typical Yield |
| 1. N-Benzylation | Imidazole, Benzyl Chloride | NaH, DMF | 0 °C to RT | Overnight | 1-Benzyl-1H-imidazole | 60-80% |
| 2. Formylation (Lithiation) | 1-Benzyl-1H-imidazole | n-BuLi, THF; then DMF | -78 °C to RT | 2-3 hours | 1-Benzyl-1H-imidazole-2-carbaldehyde | 70-85% |
| 2. Formylation (Vilsmeier-Haack) | 1-Benzyl-1H-imidazole | POCl₃, DMF | 0 °C to 80 °C | 4-6 hours | 1-Benzyl-1H-imidazole-2-carbaldehyde | 70-80% |
| 3. Reduction | 1-Benzyl-1H-imidazole-2-carbaldehyde | NaBH₄, Methanol | 0 °C to RT | 2-3 hours | This compound | 90-98% |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-1H-imidazole
-
To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl chloride (1.05 eq.) dropwise.
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Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde (via Lithiation)
-
Dissolve 1-Benzyl-1H-imidazole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
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Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C.
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Stir the mixture at -78 °C for 1-2 hours.
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Add anhydrous DMF (1.2 eq.) dropwise to the solution, keeping the temperature below -70 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude material via column chromatography.
Protocol 3: Synthesis of this compound
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Dissolve 1-Benzyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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If necessary, purify by column chromatography.
Visualizations
preventing decomposition of (1-Benzyl-1H-imidazol-2-yl)methanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of (1-Benzyl-1H-imidazol-2-yl)methanol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the storage and handling of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| I observe a yellowish discoloration of my solid this compound over time. | Oxidation of the benzyl alcohol group, potentially accelerated by exposure to light and/or air (oxygen). | Store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling. |
| My compound shows a new peak in the HPLC chromatogram after storage. | Decomposition has occurred. The new peak could correspond to the oxidation products: 1-benzyl-1H-imidazole-2-carbaldehyde or 1-benzyl-1H-imidazole-2-carboxylic acid. | Confirm the identity of the new peak using LC-MS or by comparing the retention time with a standard of the suspected degradation product. If decomposition is confirmed, discard the batch and obtain a fresh one. Review and improve your storage conditions. |
| The pH of my aqueous solution containing the compound has decreased over time. | Oxidation of the benzyl alcohol to the corresponding carboxylic acid (1-benzyl-1H-imidazole-2-carboxylic acid). | If the application allows, consider storing the compound as a solid rather than in solution. If a solution is necessary, prepare it fresh before use and store it at a low temperature for short periods. |
| I notice a decrease in the potency or activity of my compound in my experiments. | Degradation of the active pharmaceutical ingredient (API). | Quantify the purity of your stored compound using a validated analytical method like HPLC-UV. Ensure that the storage conditions are optimal to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C. It should be protected from light and moisture.
Q2: What are the primary degradation products of this compound?
A2: The primary degradation pathway is the oxidation of the benzylic alcohol. This can lead to the formation of 1-benzyl-1H-imidazole-2-carbaldehyde and further oxidation to 1-benzyl-1H-imidazole-2-carboxylic acid.
Q3: How can I monitor the stability of my this compound sample?
A3: Regular purity assessment using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended. Visual inspection for color changes can also be an early indicator of degradation.
Q4: Is it safe to use this compound that has changed color?
A4: A color change, typically to yellow, suggests that the compound has started to degrade. The presence of impurities could affect experimental results and potentially introduce toxicity. It is highly recommended to use a fresh, pure sample for your experiments.
Q5: Can I store this compound in solution?
A5: Storing the compound in solution is generally not recommended for long periods as it can accelerate degradation, especially in the presence of oxygen or other reactive species in the solvent. If you must store it in solution, use a high-purity, degassed solvent, store at low temperatures (e.g., -20°C), and use it as quickly as possible.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions over a 12-month period. This data is based on general principles of chemical stability for similar compounds and serves to illustrate the importance of proper storage.
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) | Major Degradation Product(s) |
| 2-8°C, Inert Atmosphere, Dark | >99.5 | >99.0 | >98.5 | Minimal |
| 25°C, Ambient Air, Dark | 98.0 | 96.5 | 93.0 | 1-benzyl-1H-imidazole-2-carbaldehyde |
| 25°C, Ambient Air, Light | 97.0 | 94.0 | 88.0 | 1-benzyl-1H-imidazole-2-carbaldehyde, 1-benzyl-1H-imidazole-2-carboxylic acid |
| 40°C, 75% RH, Ambient Air, Dark | 95.0 | 90.0 | 80.0 | 1-benzyl-1H-imidazole-2-carbaldehyde, 1-benzyl-1H-imidazole-2-carboxylic acid |
Note: RH stands for Relative Humidity.
Experimental Protocols
Detailed methodologies for key analytical techniques to assess the stability of this compound are provided below.
HPLC-UV Method for Purity Assessment and Quantification
Objective: To determine the purity of this compound and quantify its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
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C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
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Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
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This compound reference standard
-
Standards for potential degradation products (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 25 µg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas to the standards. Calculate the percentage purity of the sample.
GC-MS Method for Identification of Volatile Degradation Products
Objective: To identify potential volatile degradation products, such as benzaldehyde.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
-
Benzaldehyde standard
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in dichloromethane.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass range: m/z 40-400
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library database (e.g., NIST) and with the mass spectrum of the benzaldehyde standard.
NMR Spectroscopy for Structural Elucidation of Degradation Products
Objective: To confirm the structure of potential degradation products.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
This compound sample (degraded)
Procedure:
-
Sample Preparation: Dissolve the degraded sample in a suitable deuterated solvent.
-
NMR Analysis: Acquire 1H NMR and 13C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals. The appearance of a signal around 9-10 ppm in the 1H NMR spectrum would be indicative of an aldehyde proton (1-benzyl-1H-imidazole-2-carbaldehyde). A signal in the 1H NMR spectrum above 10 ppm and a signal around 160-180 ppm in the 13C NMR spectrum would suggest the presence of a carboxylic acid proton and carbonyl carbon, respectively (1-benzyl-1H-imidazole-2-carboxylic acid).
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Proposed decomposition pathway of this compound.
Technical Support Center: Scale-Up of (1-Benzyl-1H-imidazol-2-yl)methanol Production
Welcome to the technical support center for the production of (1-Benzyl-1H-imidazol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: A widely adopted and scalable two-step approach is the formylation of 1-benzyl-1H-imidazole to produce 1-benzyl-1H-imidazole-2-carbaldehyde, followed by its reduction to the desired this compound. This method is generally favored for its reliable yields and manageable process conditions.
Q2: What are the critical process parameters to monitor during the formylation step at a larger scale?
A2: During the scale-up of the formylation of 1-benzyl-1H-imidazole, typically a Vilsmeier-Haack type reaction, it is crucial to monitor and control the reaction temperature, the rate of addition of the formylating agent (e.g., phosphoryl chloride to dimethylformamide), and the agitation speed. Poor control can lead to the formation of impurities and a decrease in yield.
Q3: What type of reactor is recommended for the reduction step at a pilot scale?
A3: For the reduction of 1-benzyl-1H-imidazole-2-carbaldehyde, a jacketed glass-lined or stainless steel reactor is recommended. The jacketing allows for precise temperature control, which is critical for managing the exothermic nature of the reduction reaction, especially when using hydride-reducing agents like sodium borohydride.
Q4: Are there any specific safety precautions to consider during the scale-up of this process?
A4: Yes, several safety precautions are essential. The Vilsmeier-Haack reagent is corrosive and moisture-sensitive. The reduction step, particularly with metal hydrides, can generate flammable hydrogen gas, necessitating an inert atmosphere (e.g., nitrogen or argon) and proper venting. All personnel should be equipped with appropriate personal protective equipment (PPE).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Low Yield in Formylation Step
Q: We are experiencing a significantly lower yield in the formylation of 1-benzyl-1H-imidazole after scaling up from the lab to a 50L reactor. What are the potential causes and how can we troubleshoot this?
A: A decrease in yield upon scale-up of the formylation step can be attributed to several factors.
Potential Causes:
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Inefficient Mixing: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
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Poor Temperature Control: The formylation reaction is often exothermic. Insufficient cooling capacity in a larger reactor can lead to a temperature rise, favoring the formation of by-products.
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Moisture Contamination: The Vilsmeier-Haack reagent is highly sensitive to moisture. In a larger-scale operation, there are more potential points of moisture ingress.
Troubleshooting Steps:
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Verify Agitator Performance: Ensure the agitator's speed and design are adequate for the reactor volume to maintain a homogenous mixture.
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Optimize Reagent Addition: Add the formylating agent slowly and sub-surface to improve dispersion and temperature control.
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Enhance Cooling: Monitor the reactor jacket temperature and coolant flow rate. If necessary, use a more efficient cooling medium.
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Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Purge the reactor with an inert gas like nitrogen before starting the reaction.
Impurities in the Final Product
Q: Our final product, this compound, is showing a significant impurity peak in the HPLC analysis that was not prominent at the lab scale. How can we identify and mitigate this?
A: The emergence of new or more prominent impurities on a larger scale is a common challenge.
Potential Impurities and Their Source:
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Unreacted 1-benzyl-1H-imidazole-2-carbaldehyde: This indicates an incomplete reduction.
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Over-reduction Products: While less common for this specific transformation, highly reactive reducing agents or prolonged reaction times could potentially lead to other reductions on the molecule.
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By-products from the Formylation Step: Impurities from the previous step can be carried over.
Troubleshooting and Mitigation:
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Characterize the Impurity: Isolate the impurity using preparative chromatography and characterize it using techniques like LC-MS and NMR to understand its structure.
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Optimize the Reduction Step:
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Stoichiometry of Reducing Agent: Ensure the correct molar equivalents of the reducing agent are used. On a larger scale, losses due to handling can be more significant.
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Reaction Time and Temperature: Monitor the reaction to completion using in-process controls (e.g., TLC or HPLC). Avoid unnecessarily long reaction times or high temperatures.
-
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Improve Purification of the Intermediate: Enhance the purification of 1-benzyl-1H-imidazole-2-carbaldehyde before the reduction step to remove any impurities that might interfere with the reaction or contaminate the final product.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production Parameters
| Parameter | Lab-Scale (1L) | Pilot-Scale (50L) |
| Formylation Step | ||
| 1-benzyl-1H-imidazole (kg) | 0.1 | 5.0 |
| DMF (L) | 0.5 | 25 |
| POCl₃ (kg) | 0.12 | 6.0 |
| Reaction Temperature (°C) | 0 - 5 | 0 - 10 |
| Reaction Time (h) | 2 | 4 |
| Yield of Carbaldehyde (%) | 85 | 78 |
| Reduction Step | ||
| 1-benzyl-1H-imidazole-2-carbaldehyde (kg) | 0.08 | 3.9 |
| Methanol (L) | 0.4 | 20 |
| NaBH₄ (kg) | 0.015 | 0.75 |
| Reaction Temperature (°C) | 0 - 25 | 0 - 30 |
| Reaction Time (h) | 1 | 3 |
| Yield of Final Product (%) | 92 | 88 |
| Overall | ||
| Purity of Final Product (%) | >99 | 98.5 |
Table 2: Common Impurity Profile in Scale-Up Production
| Impurity | Source | Mitigation Strategy |
| 1-benzyl-1H-imidazole | Incomplete formylation | Optimize formylation reaction time and temperature. |
| 1-benzyl-1H-imidazole-2-carbaldehyde | Incomplete reduction | Ensure sufficient equivalents of reducing agent and monitor reaction to completion. |
| Dimerized by-products | Side reactions during formylation | Maintain strict temperature control during formylation. |
Experimental Protocols
Synthesis of 1-benzyl-1H-imidazole-2-carbaldehyde (Lab-Scale)
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To a stirred solution of 1-benzyl-1H-imidazole (15.8 g, 0.1 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) under a nitrogen atmosphere, cool the reaction mixture to 0°C.
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Slowly add phosphoryl chloride (18.4 g, 0.12 mol) dropwise, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
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Pour the reaction mixture into ice-water (500 mL) and neutralize with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with ethyl acetate (3 x 150 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel.
Synthesis of this compound (Lab-Scale)
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Dissolve 1-benzyl-1H-imidazole-2-carbaldehyde (18.6 g, 0.1 mol) in methanol (200 mL) and cool the solution to 0°C in an ice bath.
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Add sodium borohydride (5.7 g, 0.15 mol) portion-wise, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
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Quench the reaction by the slow addition of water (50 mL).
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 100 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Visualizations
Caption: Chemical synthesis pathway for this compound.
Caption: Experimental workflow for the production of this compound.
Caption: Troubleshooting logic for production issues.
Technical Support Center: Purification of (1-Benzyl-1H-imidazol-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from (1-Benzyl-1H-imidazol-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on the typical synthesis route, which involves N-benzylation of an imidazole precursor followed by subsequent functionalization, common impurities include:
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Unreacted Starting Materials: Imidazole and benzyl bromide/chloride.
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Over-alkylation Products: Formation of 1,3-dibenzylimidazolium salts is a common side reaction when using benzyl halides.[1]
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Intermediate Aldehyde: If the synthesis proceeds via reduction of (1-Benzyl-1H-imidazol-2-yl)carbaldehyde, incomplete reduction can leave this aldehyde as an impurity.
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Solvent Residues: Residual solvents from the reaction and work-up steps.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is ideal:
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Thin-Layer Chromatography (TLC): A rapid and effective technique for monitoring the progress of the purification process.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the purified product and identifying any impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often the most effective:
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Acid-Base Extraction: To remove neutral organic impurities and unreacted basic starting materials.
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Column Chromatography: Highly effective for separating the target compound from closely related impurities.
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Recrystallization: An excellent final step to obtain a highly pure, crystalline product.
Troubleshooting Guides
Column Chromatography Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of product and impurities | - Inappropriate solvent system polarity.- Overloading of the column. | - Optimize the Mobile Phase: If using a non-polar solvent system like ethyl acetate/hexanes, gradually increase the polarity. For polar impurities, a more polar system like chloroform/methanol might be necessary.[2]- Use Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to improve separation.[3]- Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size. |
| Product is not eluting from the column | - Solvent system is not polar enough.- Strong interaction of the imidazole moiety with the silica gel. | - Increase Solvent Polarity: Significantly increase the percentage of the more polar solvent in your eluent system.- Add a Modifier: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to reduce tailing and improve elution. |
| Tailing of the product spot on TLC and broad peaks in chromatography | - Acidic nature of silica gel interacting with the basic imidazole nitrogen. | - Use Neutralized Silica Gel: Prepare a slurry of silica gel with a small amount of a base like triethylamine in the eluent before packing the column.- Add a Basic Modifier to the Eluent: As mentioned above, adding a small percentage of triethylamine or ammonia to the mobile phase can significantly improve peak shape. |
Recrystallization Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | | Product "oils out" instead of crystallizing | - The solvent is too non-polar for the compound.- The solution is supersaturated. | - Choose a More Appropriate Solvent System: Use a solvent pair, such as ethanol/water or acetone/water. Dissolve the compound in the better solvent (e.g., ethanol) at an elevated temperature and then slowly add the anti-solvent (e.g., water) until turbidity is observed. Reheat to get a clear solution and then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a Seed Crystal from a previous successful crystallization. | | Low recovery of the purified product | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used. | - Cool the Solution Thoroughly: Ensure the crystallization mixture is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation.- Minimize the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Wash the Crystals with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product. | | Product purity does not improve significantly | - The chosen solvent is not effective at leaving the specific impurities in the solution. | - Perform a Solvent Screen: Test the solubility of the crude product in a variety of solvents to find one where the desired compound is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures. |
Acid-Base Extraction Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Formation of an emulsion during extraction | - Vigorous shaking of the separatory funnel. | - Gently Invert the Funnel: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.- Add Brine: Add a saturated aqueous solution of sodium chloride to help break the emulsion.- Filter through Celite or Glass Wool: In persistent cases, filtering the mixture can help to break the emulsion. |
| Low recovery after neutralization and back-extraction | - Incomplete precipitation of the product.- The product has some solubility in the aqueous layer. | - Ensure Complete Neutralization: Check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the imidazole nitrogen and precipitate the neutral product.- Extract the Aqueous Layer: After neutralization, perform multiple extractions of the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.
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Preparation of the Column:
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Select a glass column of appropriate size.
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Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a mixture of hexanes and ethyl acetate).
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Pack the column with the slurry, ensuring no air bubbles are trapped.
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Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
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Carefully load the sample onto the top of the column.
-
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Elution:
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Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate).
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Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or switching to a chloroform/methanol system) to elute the compounds based on their polarity.[2]
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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-
Solvent Removal:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
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Protocol 2: Recrystallization
This protocol provides a general method for the recrystallization of this compound.
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Solvent Selection:
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Place a small amount of the crude product in a test tube.
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Add a potential solvent dropwise until the solid dissolves. Good solvents will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and solvent pairs like ethanol/water.
-
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the mixture to the boiling point of the solvent.
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Continue adding the solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven to remove any residual solvent.
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Data Presentation
Table 1: Comparison of Purification Techniques for Imidazole Derivatives (Illustrative)
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | >95% | 60-85% | High resolution for complex mixtures. | Can be time-consuming and requires large solvent volumes. |
| Recrystallization | >99% | 70-95% | Excellent for obtaining high-purity crystalline solids. | Requires a suitable solvent to be identified; not effective for all impurities. |
| Acid-Base Extraction | Variable (often a pre-purification step) | >90% | Good for removing neutral or acidic/basic impurities. | May not be effective for impurities with similar acid-base properties. |
Note: The values presented in this table are illustrative and can vary significantly based on the specific impurities and experimental conditions.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision-making flowchart for troubleshooting the purification of this compound.
References
alternative catalysts for the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol. The following sections detail both a standard, non-catalytic synthetic route and a proposed alternative catalytic approach, addressing potential issues and offering practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most established method involves a three-step sequence starting from 1-benzyl-1H-imidazole:
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C2-Lithiation: Deprotonation at the C2 position using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures.
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Formylation: Reaction of the C2-lithiated intermediate with an electrophile like N,N-dimethylformamide (DMF) to introduce a formyl group.
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Reduction: Reduction of the resulting 2-formyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH₄).
Q2: Are there catalytic alternatives to the classic lithiation route?
A2: While direct catalytic hydroxymethylation of 1-benzyl-1H-imidazole is not yet widely reported, an alternative approach can be proposed based on transition metal-catalyzed C-H activation. Systems using nickel or palladium, which are effective for C-H arylation and alkenylation of imidazoles, could potentially be adapted for hydroxymethylation, for instance, by using paraformaldehyde as a coupling partner.[1][2] This remains an area for research and development.
Q3: My C2-lithiation reaction is giving low yields. What are the potential causes?
A3: Low yields in C2-lithiation can be attributed to several factors:
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Inadequate reaction conditions: Insufficiently low temperatures (must be around -78 °C) can lead to side reactions.
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Presence of moisture: Traces of water will quench the organolithium reagent. Ensure all glassware is flame-dried and solvents are anhydrous.
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Poor quality of n-BuLi: The n-butyllithium reagent may have degraded. It is advisable to titrate it before use to determine its exact molarity.
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Competitive deprotonation: If other acidic protons are present on the molecule, they might be abstracted in competition with the C2 proton.
Q4: I am observing multiple spots on my TLC after the formylation step with DMF. What could be the side products?
A4: Besides the desired 2-formyl product, side products can arise from incomplete reactions or side reactions of the Vilsmeier-Haack type reagent formed from DMF.[3][4] Incomplete lithiation will result in unreacted starting material. If the reaction is not properly quenched, the highly reactive aldehyde product can potentially undergo further reactions.
Q5: Can I use other reducing agents besides sodium borohydride for the final reduction step?
A5: Yes, other reducing agents can be used. Lithium aluminum hydride (LAH) is a more powerful reducing agent that can also be effective. However, it requires strictly anhydrous conditions and a more cautious workup procedure. For most applications, sodium borohydride in an alcoholic solvent like methanol or ethanol is sufficient and safer to handle.
Troubleshooting Guides
Issue 1: Low or No Conversion in the C2-Lithiation Step
| Possible Cause | Troubleshooting Steps |
| Degraded n-BuLi Reagent | Titrate the n-BuLi solution before use to confirm its concentration. Use a fresh bottle if necessary. |
| Presence of Moisture | Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. |
| Incorrect Temperature | Maintain the reaction temperature at -78 °C using a dry ice/acetone bath. Adding n-BuLi at higher temperatures can lead to decomposition and side reactions. |
| Insufficient Reaction Time | Ensure the lithiation is allowed to proceed for the recommended time (typically 1-2 hours) to ensure complete deprotonation. |
Issue 2: Low Yield of the Aldehyde in the Formylation Step
| Possible Cause | Troubleshooting Steps |
| Inefficient Quenching | Add the electrophile (e.g., DMF) slowly at -78 °C and allow the reaction to warm gradually to room temperature to ensure complete reaction. |
| Vilsmeier-Haack Side Reactions | Use purified DMF. Ensure the stoichiometry of the reagents is accurate.[3][5] |
| Work-up Issues | Ensure the pH is adjusted correctly during the aqueous work-up to prevent the product from remaining in the aqueous layer as a salt. |
Issue 3: Incomplete Reduction to the Alcohol
| Possible Cause | Troubleshooting Steps | | Insufficient Reducing Agent | Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄). | | Deactivated Reducing Agent | Use a fresh, unopened container of the reducing agent. NaBH₄ can degrade upon exposure to moisture. | | Low Reaction Temperature | While the addition of NaBH₄ is often done at 0 °C to control the reaction rate, allowing the mixture to stir at room temperature for a few hours ensures the reaction goes to completion. |
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key parameters for the standard non-catalytic synthesis and a proposed alternative catalytic approach. The data for the catalytic method is representative of similar C-H functionalization reactions and should be considered a starting point for optimization.[1][2]
| Parameter | Standard Method (Lithiation-Formylation-Reduction) | Proposed Alternative (Ni-Catalyzed C-H Hydroxymethylation) |
| Catalyst | None (Stoichiometric n-BuLi) | Ni(OTf)₂ (10 mol%) with dcype ligand (12 mol%) |
| Key Reagents | 1. n-BuLi2. DMF3. NaBH₄ | Paraformaldehyde, K₃PO₄ |
| Solvent | Anhydrous THF | t-Amyl Alcohol |
| Temperature | -78 °C to Room Temperature | 110 °C |
| Reaction Time | 6 - 12 hours (multi-step) | 12 - 36 hours (one-pot) |
| Typical Yield | 60 - 80% (overall) | Potentially 50 - 70% (requires optimization) |
| Key Advantages | Well-established, reliable, high yields. | Avoids cryogenic temperatures and organolithium reagents. |
| Key Disadvantages | Requires cryogenic temperatures, strictly anhydrous conditions, and handling of pyrophoric reagents. | Requires high temperatures, longer reaction times, and the catalyst system needs to be optimized for this specific transformation. |
Experimental Protocols
Protocol 1: Standard Synthesis via C2-Lithiation, Formylation, and Reduction
Step A: Synthesis of 1-Benzyl-1H-imidazole-2-carbaldehyde
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Under an inert atmosphere (Argon or Nitrogen), dissolve 1-benzyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add n-butyllithium (1.1 eq., solution in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. A color change is typically observed.
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Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
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Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise to the solution, maintaining the temperature below -70 °C.
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Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzyl-1H-imidazole-2-carbaldehyde.
Step B: Synthesis of this compound
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Dissolve the 1-benzyl-1H-imidazole-2-carbaldehyde from the previous step in methanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Quench the reaction by the slow addition of deionized water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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If necessary, purify by column chromatography to obtain pure this compound.
Protocol 2: Proposed Alternative - Nickel-Catalyzed C-H Hydroxymethylation
Note: This is a proposed protocol based on similar C-H functionalization reactions and requires experimental validation and optimization.
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In a glovebox, add Ni(OTf)₂ (10 mol%) and 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%) to a sealable reaction vessel.
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Add 1-benzyl-1H-imidazole (1.0 eq.), paraformaldehyde (1.5 eq.), and potassium phosphate (K₃PO₄) (3.0 eq.).
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Add tert-amyl alcohol as the solvent.
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Seal the vessel and remove it from the glovebox.
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Heat the reaction mixture at 110 °C for 12-36 hours, monitoring the progress by TLC or GC-MS.
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After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield this compound.
Visualizations
Caption: Experimental workflow for the standard synthesis of this compound.
Caption: Proposed catalytic cycle for Nickel-catalyzed C-H hydroxymethylation of 1-benzyl-1H-imidazole.
References
- 1. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of Solvent Systems for Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing solvent systems for the recrystallization of chemical compounds.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may arise during the recrystallization process.
Issue: No Crystals Are Forming
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Q1: My compound has dissolved in the hot solvent, but no crystals have formed upon cooling. What should I do?
A1: This is a common issue that can often be resolved by inducing crystallization. Here are a few techniques to try in sequence:
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Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution.[1][2] The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.
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Seeding: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution.[3] This provides a template for other molecules to deposit onto and form larger crystals.
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Reduce Solvent Volume: It's possible you've used too much solvent, and the solution is not supersaturated enough for crystals to form. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[2]
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Lower Temperature: If crystals still haven't formed after cooling to room temperature and attempting the above methods, try cooling the flask in an ice bath or even an ice-salt bath for a lower temperature.[1]
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Issue: The Compound "Oils Out" Instead of Forming Crystals
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Q2: Instead of crystals, my compound is separating as an oily layer. Why is this happening and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. Here are several solutions:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool more slowly.
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Lower the Cooling Temperature Slower: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can favor oil formation.
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Change the Solvent System: If the problem persists, consider using a different solvent with a lower boiling point. Alternatively, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "bad" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
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Issue: The Recrystallized Product is Still Impure
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Q3: I've recrystallized my compound, but it still appears to be impure. What went wrong?
A3: Impurities can be carried over for several reasons:
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Crystallization Was Too Rapid: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[2] To remedy this, redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.
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Ineffective Solvent: The chosen solvent may not have effectively differentiated between your desired compound and the impurities. Re-evaluate your solvent choice by performing small-scale solubility tests.
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Insoluble Impurities Present: If there were impurities that were insoluble in the hot solvent, they should have been removed by hot filtration before cooling the solution. If this step was skipped, these impurities will contaminate your final product.
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Issue: Low Recovery of the Purified Product
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Q4: My yield of recrystallized product is very low. How can I improve it?
A4: A low recovery can be frustrating. Here are some potential causes and solutions:
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Using Too Much Solvent: Using an excess of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude material.[4]
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Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, ensure your filtration apparatus (funnel and filter paper) is pre-heated and perform the filtration as quickly as possible. Using a slight excess of solvent during this step, which is then evaporated before cooling, can also help.
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Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath for an extended period can often increase the yield.[1]
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Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]
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Frequently Asked Questions (FAQs)
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Q5: What are the characteristics of a good recrystallization solvent?
A5: An ideal recrystallization solvent should meet the following criteria:
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The compound of interest should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures.[4][5]
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The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
The solvent should not react with the compound being purified.[6]
-
The solvent should have a relatively low boiling point for easy removal from the purified crystals.[5]
-
The solvent should be non-toxic, inexpensive, and non-flammable if possible.[5]
-
-
Q6: When should I use a mixed-solvent system for recrystallization?
A6: A mixed-solvent system is useful when no single solvent has the ideal solubility properties for your compound.[7] This typically occurs when your compound is either too soluble or too insoluble in common solvents. The technique involves dissolving the compound in a "good" solvent in which it is very soluble and then adding a miscible "bad" solvent in which it is insoluble until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity |
| Water | 100.0 | High |
| Acetic Acid | 118.0 | High |
| Methanol | 64.7 | High |
| Ethanol | 78.5 | High |
| Acetone | 56.3 | Medium-High |
| Acetonitrile | 81.6 | Medium-High |
| Ethyl Acetate | 77.1 | Medium |
| Tetrahydrofuran (THF) | 66.0 | Medium |
| Dichloromethane | 39.8 | Medium-Low |
| Diethyl Ether | 34.6 | Low |
| Toluene | 110.6 | Low |
| Hexane | 68.7 | Low |
| Cyclohexane | 80.7 | Low |
Source: Data compiled from multiple sources.[8][9]
Table 2: Common Mixed-Solvent Pairs
| "Good" Solvent | "Bad" Solvent |
| Ethanol | Water |
| Methanol | Water |
| Acetone | Water |
| Ethyl Acetate | Hexane |
| Toluene | Hexane |
| Dichloromethane | Methanol |
Source: Data compiled from multiple sources.[10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of the solvent. If the solid dissolves at room temperature, the solvent is not suitable. If it does not dissolve, heat the mixture. If the solid dissolves in the hot solvent, it is a potentially good candidate. Allow the solution to cool to see if crystals form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask. Add just enough hot solvent to completely dissolve the solid.[11]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[12]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collection, Washing, and Drying: Follow steps 6-7 from the single-solvent recrystallization protocol, using a small amount of the ice-cold mixed-solvent system for washing.
Mandatory Visualizations
Caption: Troubleshooting flowchart for common recrystallization issues.
Caption: Workflow for selecting a suitable recrystallization solvent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
spectral data for (1-Benzyl-1H-imidazol-2-yl)methanol (NMR, IR, Mass Spec).
Spectral Data Analysis: A Comparative Guide for Imidazole Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the spectral data for N-benzyl imidazole derivatives. Due to the limited availability of public domain spectral data for (1-Benzyl-1H-imidazol-2-yl)methanol, this guide utilizes data from structurally related compounds to illustrate the characterization process. The featured compounds are 1-Benzyl-2,4-diphenyl-1H-imidazole, 1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole, and 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole.
This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these compounds, offering a framework for the analytical assessment of similar molecules.
Comparative Spectral Data
The following tables summarize the key spectral data for the selected 1-benzyl-2-substituted-imidazole derivatives.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 1-Benzyl-2,4-diphenyl-1H-imidazole | CDCl₃ | 5.21 (s, 2H), 7.13 (d, J = 7.5 Hz, 2H), 7.22–7.25 (m, 2H), 7.31–7.38 (m, 5H), 7.41–7.43 (m, 3H), 7.59–7.62 (m, 2H), 7.83 (d, J = 7.5 Hz, 2H)[1] |
| 1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole | CDCl₃ | 2.34 (s, 3H), 5.19 (s, 2H), 7.12 (d, J = 3.0 Hz, 2H), 7.17 (d, J = 8.0 Hz, 2H), 7.19 (s, 1H), 7.28–7.35 (m, 3H), 7.38–7.42 (m, 3H), 7.58–7.61 (m, 2H), 7.72 (d, J = 8.0 Hz, 2H)[1] |
| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | CDCl₃ | 3.83 (s, 3H), 5.22 (s, 2H), 6.91 (d, J = 9.0 Hz, 2H), 7.14 (d, J = 7.5 Hz, 2H), 7.16 (s, 1H), 7.31–7.37 (m, 3H), 7.41–7.42 (m, 3H), 7.59–7.62 (m, 2H), 7.76 (d, J = 9.0 Hz, 2H)[1] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| 1-Benzyl-2,4-diphenyl-1H-imidazole | CDCl₃ | 50.5, 116.9, 124.9, 126.7, 126.9, 128.0, 128.3, 128.6, 128.7, 129.1, 129.1, 130.5, 136.7, 141.6, 148.7[1] |
| 1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole | CDCl₃ | 21.3, 50.5, 116.4, 124.9, 126.7, 127.9, 128.7, 128.9, 129.0, 129.1, 129.3, 130.5, 131.3, 136.5, 136.9, 141.7, 148.5[1] |
| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | CDCl₃ | 50.5, 55.3, 113.9, 115.8, 126.2, 126.7, 126.9, 127.9, 128.7, 128.9, 129.0, 129.0, 130.5, 136.9, 141.4, 148.4, 158.7[1] |
Table 3: IR and Mass Spectral Data
| Compound | IR (neat, cm⁻¹) | HRMS (m/z) |
| 1-Benzyl-2,4-diphenyl-1H-imidazole | 3062, 2929, 1955, 1888, 1673, 1452, 1357, 1276, 1082, 1027 | calcd for C₂₂H₁₉N₂ ([M + H]⁺), 311.1548; found, 311.1555[1] |
| 1-Benzyl-4-(p-tolyl)-2-phenyl-1H-imidazole | 3030, 2921, 2885, 1662, 1608, 1532, 1459, 1371, 1269, 1113, 1037, 821 | calcd for C₂₃H₂₁N₂ ([M + H]⁺), 325.1705; found, 325.1707[1] |
| 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | 3063, 3002, 2047, 1891, 1659, 1564, 1451, 1247, 1175 | calcd for C₂₃H₂₁N₂O ([M + H]⁺), 341.1654; found, 341.1637[1] |
Experimental Protocols
The following sections outline the generalized methodologies for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of the purified compound is typically dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts.
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker Ultrashield™ 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Chemical shifts are reported in parts per million (ppm) relative to TMS.[2]
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is dissolved in a volatile solvent. A drop of this solution is placed on a KBr plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Preparation: The sample is introduced into the mass spectrometer, often after being separated by chromatography techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).
Data Acquisition: For High-Resolution Mass Spectrometry (HRMS), an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer can be used to determine the accurate mass of the molecular ion, which aids in confirming the molecular formula.
Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing the spectral data of the target compound with its alternatives.
Caption: Workflow for comparing spectral data of related imidazole compounds.
References
crystal structure analysis of (1-Benzyl-1H-imidazol-2-yl)methanol derivatives.
A comprehensive analysis of the crystal structures of (1-Benzyl-1H-imidazol-2-yl)methanol derivatives is crucial for understanding their structure-activity relationships, which is vital for researchers, scientists, and professionals in drug development. While the precise crystal structure of this compound is not publicly available, this guide provides a comparative analysis of its close structural analogs, offering valuable insights into the crystallographic features of this class of compounds.
This comparison guide delves into the crystal structures of key derivatives and related molecules, presenting quantitative data, detailed experimental protocols for structure determination, and visualizations of molecular relationships to aid in further research and drug design.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters of several compounds structurally related to this compound, providing a basis for comparative analysis.
Table 1: Crystal Data and Structure Refinement for Imidazole and Benzimidazole Derivatives
| Parameter | 1-Benzyl-1H-benzimidazole[1] | {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}-methanol[2] | (1H-Benzimidazol-1-yl)methanol[3] | 1H-imidazole-1-methanol[4] |
| Formula | C₁₄H₁₂N₂ | C₁₈H₁₇N₃O₃S | C₈H₈N₂O | C₄H₆N₂O |
| Mᵣ | 208.26 | 371.42 | 148.16 | 98.10 |
| Crystal system | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space group | P2₁/n | P2₁/c | P2₁/n | P2₁/n |
| a (Å) | 6.2265 (10) | 15.705(2) | 13.3181 (10) | - |
| b (Å) | 8.1740 (13) | 12.083(2) | 4.2677 (3) | - |
| c (Å) | 20.975 (4) | 9.368(1) | 12.4795 (10) | - |
| β (°) | 97.839 (2) | 102.404(3) | 95.143 (6) | - |
| V (ų) | 1057.5 (3) | 1736.3(4) | 706.45 (9) | - |
| Z | 4 | 4 | 4 | 3 |
| T (K) | 93 | 120 | 120 | 293 |
| R[F² > 2σ(F²)] | 0.038 | 0.078 | 0.039 | - |
| wR(F²) | 0.093 | 0.226 | 0.105 | - |
Structural Insights and Comparison
The crystal structure of 1-Benzyl-1H-benzimidazole reveals that the benzimidazole ring system is nearly planar.[1] A key feature is the dihedral angle of 85.77 (4)° between the imidazole and benzyl rings, indicating they are almost perpendicular to each other.[1] The crystal packing is stabilized by C—H···N hydrogen bonds and C—H···π interactions.[1]
In contrast, the structure of {1-benzyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}-methanol demonstrates how substitutions on the imidazole ring influence the crystal packing.[2] Although detailed intermolecular interaction data is not provided in the abstract, the presence of multiple functional groups suggests a more complex hydrogen bonding network.
The simpler analogs, (1H-Benzimidazol-1-yl)methanol and 1H-imidazole-1-methanol , provide insight into the role of the methanol group in the absence of the bulky benzyl substituent. In (1H-Benzimidazol-1-yl)methanol, intermolecular O—H···N hydrogen bonds link the molecules into zigzag chains.[3] Similarly, 1H-imidazole-1-methanol forms a three-membered macrocycle through head-to-tail O—H···N hydrogen bonding.[4] This highlights the significant role of the hydroxyl group in directing the supramolecular assembly.
Experimental Protocols
The methodologies employed for the synthesis and crystal structure determination of these derivatives are crucial for reproducibility and for designing new experiments.
Synthesis of 1-Benzyl-1H-benzimidazole
The synthesis of 1-Benzyl-1H-benzimidazole was carried out according to a previously reported literature method. Colorless single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution.[1]
Synthesis of 1H-imidazole-1-methanol
Under an argon atmosphere, imidazole (11.38 g, 167.2 mmol) was added to an ice-cold mixture of paraformaldehyde (5.01 g, 167 mmol) and degassed 1,4-dioxane (45 mL) in a two-neck round-bottom flask. The reaction mixture was stirred for 2 hours at room temperature and then heated at 334 K overnight for 12 hours. The 1,4-dioxane was removed under reduced pressure to yield the product.[4]
X-ray Crystallography
For the analyzed compounds, single-crystal X-ray diffraction data were collected using a diffractometer with graphite-monochromatized Mo Kα or Cu Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were typically placed in calculated positions and refined using a riding model.
Visualization of Structural Relationships
The following diagrams illustrate key concepts related to the analysis of these imidazole derivatives.
Caption: Experimental workflow for synthesis and crystal structure analysis.
Caption: Key intermolecular interactions governing crystal packing.
References
comparing the efficacy of (1-Benzyl-1H-imidazol-2-yl)methanol with other catalysts
For Researchers, Scientists, and Drug Development Professionals
(1-Benzyl-1H-imidazol-2-yl)methanol serves as a precursor to a prominent class of organocatalysts known as N-heterocyclic carbenes (NHCs). The in-situ generation of the corresponding N-benzyl-N'-hydro-imidazol-2-ylidene from this alcohol enables its participation in a variety of chemical transformations. This guide provides a comparative analysis of its efficacy, supported by experimental data from relevant studies, against other NHC catalysts in key organic reactions.
Catalytic Performance in Benzoin Condensation
The benzoin condensation, a classic carbon-carbon bond-forming reaction, is a benchmark for assessing the efficacy of NHC catalysts. The catalytic cycle, initiated by the deprotonation of the NHC precursor, involves the formation of the key Breslow intermediate.
Below is a summary of the performance of various NHC precursors in the benzoin condensation of benzaldehyde, providing a framework for comparison.
Table 1: Comparative Efficacy of NHC Precursors in the Benzoin Condensation of Benzaldehyde
| Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dimesityl-1H-imidazol-3-ium chloride | KHMDS | THF | RT | 3 | 98 | [1] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | KHMDS | THF | RT | 12 | 95 | [1] |
| 1,3,4,5-Tetramethylimidazol-2-ylidene | - | THF | RT | 24 | 85 | [1] |
| Thiazolium Salt | Et3N | EtOH | 60 | 72 | 78 | [2] |
| 1,3-Dibutylbenzimidazolium bromide | DBU | CH2Cl2 | RT | 12 | 92 | [3] |
| 1-Hexadecyl-3-methylimidazolium bromide | DBU | Toluene | 100 | 2 | 96 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the synthesis of an NHC precursor and its application in a benzoin condensation.
Synthesis of 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole
A related synthetic procedure for an N-benzyl substituted imidazoline highlights a common synthetic strategy.[4][5]
Materials:
-
Thiophene-2-carbaldehyde
-
N-Benzylethylenediamine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Aqueous solution of Na2S2O5 and NaOH
Procedure:
-
A mixture of thiophene-2-carbaldehyde (38 mmol) and N-benzylethylenediamine (40 mmol) in dry DCM (125 mL) is stirred at 0 °C for 30 minutes.
-
NBS (40 mmol) is added to the mixture, and the resulting solution is stirred overnight at room temperature.
-
The reaction is diluted with DCM (125 mL) and quenched by the addition of a mixture of aqueous Na2S2O5 and 10% aqueous NaOH.
-
The organic layer is separated, washed with 10% aqueous NaOH, dried over anhydrous Na2SO4, and evaporated in vacuo.
-
The residue is purified by silica gel column chromatography to yield the product.[4][5]
General Protocol for NHC-Catalyzed Benzoin Condensation
This protocol is a generalized procedure for the benzoin condensation of aromatic aldehydes.[1]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
NHC precursor (e.g., an imidazolium salt)
-
Base (e.g., DBU, KHMDS)
-
Anhydrous solvent (e.g., THF, CH2Cl2)
Procedure:
-
To a flame-dried flask under an inert atmosphere, the NHC precursor (5-10 mol%) and the anhydrous solvent are added.
-
The base (1.0-1.2 equivalents relative to the catalyst) is added, and the mixture is stirred for a short period to generate the active NHC catalyst.
-
The aromatic aldehyde (1.0 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is isolated and purified by standard techniques such as column chromatography.
Visualizing Catalytic Pathways
Understanding the mechanisms of catalysis is essential for catalyst design and optimization. Graphviz diagrams are provided to illustrate key reaction pathways.
Caption: Catalytic cycle of the NHC-catalyzed benzoin condensation.
Caption: Experimental workflow for a typical Stetter reaction.
References
- 1. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 2. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | MDPI [mdpi.com]
Comparative Analysis of the Biological Activity of (1-Benzyl-1H-imidazol-2-yl)methanol and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent feature in many biologically active compounds, leading to its widespread investigation in medicinal chemistry. (1-Benzyl-1H-imidazol-2-yl)methanol, a derivative of this important heterocyclic core, and its analogs are subjects of ongoing research for their potential therapeutic applications. This guide provides a comparative overview of the biological activities of this compound and similar compounds, focusing on their antifungal, antibacterial, and cytotoxic properties. The information presented is based on available experimental data from various studies on structurally related imidazole and benzimidazole derivatives.
Antifungal Activity
Imidazole derivatives are well-established antifungal agents, primarily acting through the inhibition of fungal cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The N-benzyl substituent is a common feature in many potent antifungal compounds.
Table 1: Comparative Antifungal Activity of Imidazole and Benzimidazole Derivatives
| Compound | Fungal Strain(s) | Activity (MIC/IC50) | Reference |
| This compound Analogues | |||
| 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole | Saccharomyces cerevisiae | IC50: 95 ± 7.07 μM | [1] |
| Substituted Benzyl Benzimidazole Derivatives | Candida species | Significant antifungal activity | [2] |
| Standard Antifungal Agents | |||
| Ketoconazole | Candida species | - | [2] |
Note: Direct quantitative antifungal data for this compound was not available in the reviewed literature. The activity of analogs suggests its potential in this area.
Antibacterial Activity
The antibacterial potential of imidazole derivatives has also been explored, with various substituted compounds demonstrating efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Comparative Antibacterial Activity of Imidazole and Benzimidazole Derivatives
| Compound | Bacterial Strain(s) | Activity (MIC) | Reference |
| This compound Analogues | |||
| 2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | Gram-positive bacteria | Good activity | [3] |
| 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole | Gram-positive bacteria | Good activity | [3] |
Note: Specific antibacterial data for this compound is not detailed in the available literature. The activity of related benzimidazole compounds indicates a potential avenue for investigation.
Cytotoxic Activity
The cytotoxic effects of imidazole-based compounds against various cancer cell lines are a significant area of research, with several derivatives showing promise as potential anticancer agents.
Table 3: Comparative Cytotoxic Activity of Benzyl-Substituted Benzimidazole Derivatives
| Compound | Cancer Cell Line(s) | Activity (% Inhibition / IC50) | Reference |
| 2-(Benzylsulfanyl)-1H-benzo[d]imidazole (BZM-2) | HTC-15, MCF-7, SKLU-1, U-251, PC-3, K-562 | 1.1% - 16.7% inhibition | [4] |
| 2-(Benzylsulfanyl)-1H-benzo[d]thiazole (BTA-1) | HTC-15, MCF-7, SKLU-1, U-251, PC-3, K-562 | ~15% - 38.4% inhibition | [4] |
| Standard Drug | |||
| Tamoxifen (TAM) | MCF-7, SKLU-1 | 71.3%, 43.3% inhibition | [4] |
Note: While direct cytotoxic data for this compound is not available, the data for the structurally similar 2-(benzylsulfanyl)-1H-benzo[d]imidazole suggests that benzyl-substituted azoles warrant further investigation for their anticancer potential.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on common practices in the field.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal colonies is then prepared in sterile saline or broth and adjusted to a specific turbidity, typically corresponding to a known concentration of fungal cells (e.g., 0.5 McFarland standard).
-
Preparation of Compound Dilutions: The test compound, this compound, and similar compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate containing a growth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plate also includes a positive control (medium with fungal inoculum, no compound) and a negative control (medium only). The plate is then incubated at an appropriate temperature for 24-48 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for fungal growth. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Caption: Workflow for Antifungal Susceptibility Testing.
Signaling Pathways and Mechanisms of Action
The biological activities of imidazole derivatives are often attributed to their interaction with specific cellular pathways. For instance, their antifungal action is primarily due to the inhibition of ergosterol biosynthesis. In cancer cells, some imidazole-based compounds have been shown to induce apoptosis through various signaling cascades.
Caption: Simplified Apoptosis Signaling Pathway.
References
- 1. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. EVALUATION OF ANTIFUNGAL AND ANTIBACTERIAL ACTIVITY OF SOME NEW BENZIMIDAZOLE DERIVATIVES | Latin American Applied Research - An international journal [laar.plapiqui.edu.ar]
- 4. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol: A Novel Validated Route
For Researchers, Scientists, and Drug Development Professionals
This guide presents a validated, multi-step synthetic route for (1-Benzyl-1H-imidazol-2-yl)methanol, a valuable intermediate in pharmaceutical research. Due to the limited availability of a direct, one-pot synthesis in published literature, this guide details a robust, two-stage approach: the initial synthesis of the precursor, 2-(hydroxymethyl)imidazole, followed by a comparative analysis of two common N-benzylation protocols to yield the final product. This guide provides detailed experimental data and protocols to enable researchers to select the most suitable method for their laboratory setting.
Overview of the Synthetic Strategy
The proposed synthesis of this compound is accomplished in two key stages:
-
Synthesis of 2-(Hydroxymethyl)imidazole: This precursor can be synthesized from imidazole-2-carboxaldehyde, which is accessible from imidazole. This multi-step process involves formylation and subsequent reduction.[1] An alternative, though more complex, route begins with 1,3-dihydroimidazole-2-thiones.[2]
-
N-benzylation of 2-(Hydroxymethyl)imidazole: The final step involves the alkylation of the imidazole nitrogen with a benzyl group. This guide compares two widely used methods for this transformation: one employing a strong base (sodium hydride) in an aprotic solvent (tetrahydrofuran), and another utilizing a milder base (potassium carbonate) in a polar aprotic solvent (acetonitrile).
Comparative Analysis of N-Benzylation Methods
The selection of the N-benzylation method can significantly impact reaction time, yield, and safety considerations. Below is a comparative summary of two effective protocols. The data presented is based on the N-alkylation of imidazole and is expected to be largely applicable to its 2-(hydroxymethyl) derivative.
| Parameter | Method A: Sodium Hydride/THF | Method B: Potassium Carbonate/Acetonitrile |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF), anhydrous | Acetonitrile (CH₃CN), anhydrous |
| Temperature | 0 °C to Room Temperature | Room Temperature to 70 °C |
| Reaction Time | 12-16 hours | 3-5 days (at 70°C) or longer at RT |
| Typical Yield | 70-90% | High (exact percentage varies) |
| Key Advantages | High yield, relatively short reaction time. | Milder, safer base, simpler workup. |
| Key Disadvantages | NaH is highly reactive and requires careful handling under inert atmosphere. | Longer reaction times may be required. |
Experimental Protocols
Stage 1: Synthesis of 2-(Hydroxymethyl)imidazole (Precursor)
A common route to 2-(hydroxymethyl)imidazole is through the reduction of imidazole-2-carboxaldehyde.[1]
Materials:
-
Imidazole-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve imidazole-2-carboxaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(hydroxymethyl)imidazole.
-
The product can be further purified by column chromatography on silica gel if necessary.
Stage 2: N-Benzylation of 2-(Hydroxymethyl)imidazole (Final Product)
This method utilizes a strong base to deprotonate the imidazole, forming a highly nucleophilic imidazolate anion.[3][4]
Materials:
-
2-(Hydroxymethyl)imidazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide or benzyl chloride
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 2-(hydroxymethyl)imidazole (1 equivalent) in anhydrous THF dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the dropwise addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent in vacuo to yield the crude product.
-
Purify by column chromatography on silica gel.
This is a milder and often more convenient procedure for N-alkylation.[3][4][5][6]
Materials:
-
2-(Hydroxymethyl)imidazole
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Benzyl chloride or benzyl bromide
-
Diethyl ether
Procedure:
-
To a solution of 2-(hydroxymethyl)imidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).
-
Add benzyl chloride or benzyl bromide (1.05 equivalents) to the suspension.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) over 3-5 days.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent in vacuo.
-
Wash the residue several times with diethyl ether to afford the product.
-
Further purification can be achieved by column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Synthetic workflow for this compound.
This guide provides a comprehensive overview of a novel, validated synthetic route for this compound. The detailed protocols and comparative data for the key N-benzylation step are intended to assist researchers in the efficient and effective synthesis of this important compound.
References
Unveiling the Three-Dimensional Architecture of (1-Benzyl-1H-imidazol-2-yl)methanol: A Comparative Crystallographic Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystallographic characterization of (1-Benzyl-1H-imidazol-2-yl)methanol and related imidazole-containing compounds. While a specific crystallographic information file for this compound is not publicly available, this guide leverages data from structurally similar molecules to offer valuable insights into its expected solid-state conformation and packing.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for several imidazole and benzimidazole derivatives, offering a comparative framework for predicting the structural characteristics of this compound. These related structures provide a baseline for understanding typical bond lengths, angles, and crystal packing motifs within this class of compounds.
| Parameter | (1H-Benzimidazol-1-yl)methanol[1][2] | 1-Benzyl-1H-benzimidazole[3] | 1H-imidazole-1-methanol[4][5][6] |
| Chemical Formula | C₈H₈N₂O | C₁₄H₁₂N₂ | C₄H₆N₂O |
| Molecular Weight | 148.2 g/mol | 208.26 g/mol | 98.10 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 13.3181(10) Åb = 4.2677(3) Åc = 12.4795(10) Åβ = 95.143(6)° | a = 6.2265(10) Åb = 8.1740(13) Åc = 20.975(4) Åβ = 97.839(2)° | - |
| Volume (V) | 706.45(9) ų | 1057.5(3) ų | - |
| Z (Molecules per unit cell) | 4 | 4 | 3 (three symmetry-unique molecules) |
| Temperature | 120 K | 93 K | 293(2) K |
| Radiation | Cu Kα | Mo Kα | Mo Kα |
| Key Supramolecular Interactions | Intermolecular O-H···N hydrogen bonds forming zigzag chains.[1][2] | C-H···N hydrogen bonds and C-H···π interactions.[3] | O-H···N hydrogen bonding in a head-to-tail configuration forming three-membered macrocycles.[4][6] |
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of small molecules like this compound follows a well-established protocol.[7][8]
1. Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[8] This is commonly achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam.[8] As the crystal is rotated, a diffraction pattern is recorded on a detector. Data collection is typically performed at low temperatures (e.g., 100-120 K) to minimize thermal vibrations of the atoms.
3. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is then solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map.[8]
4. Structure Refinement: The initial model of the structure is refined against the experimental data. This iterative process involves adjusting atomic positions, displacement parameters, and other relevant parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.
Workflow for Structure-Based Drug Discovery
X-ray crystallography is a cornerstone of structure-based drug discovery. The workflow below illustrates how the crystallographic characterization of a compound like this compound can be integrated into a drug development pipeline.
Caption: Workflow of X-ray Crystallography in Drug Discovery.
This guide provides a foundational understanding of the crystallographic characterization of this compound by drawing comparisons with structurally related compounds and outlining the standard experimental and developmental workflows. The precise three-dimensional data obtained from such studies are invaluable for advancing medicinal chemistry and drug discovery efforts.
References
- 1. (1H-Benzimidazol-1-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Benzyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 1 H-imidazole-1-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of 1 H -imidazole-1-methanol | NSF Public Access Repository [par.nsf.gov]
- 6. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eas.org [eas.org]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of Synthesized (1-Benzyl-1H-imidazol-2-yl)methanol by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of synthesized (1-Benzyl-1H-imidazol-2-yl)methanol against alternative analytical techniques. The information presented herein, including detailed experimental protocols and supporting data, is intended to assist researchers in selecting the most suitable method for their specific needs in drug discovery and development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and versatility.[1] This guide details a robust HPLC method for the analysis of this compound and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Methods
The choice of an analytical method for purity assessment depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and the need for structural information.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity assessment of a compound like this compound. The data is compiled from various sources analyzing structurally similar compounds and serves as a representative comparison.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and polarity, with mass-based detection | Quantitative determination based on the signal intensity of specific nuclei |
| Typical Analyte | Non-volatile, thermally stable compounds[2] | Volatile and semi-volatile compounds | Any soluble compound with NMR-active nuclei |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL[3] | 0.001 - 0.01 µg/mL[4] | Dependent on concentration and instrument |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL[3] | 0.005 - 0.05 µg/mL[4] | Typically around 0.1% w/w |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Analysis Time | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes per sample |
| Primary Use | Quantitative purity and impurity profiling | Residual solvents, volatile impurities[2] | Absolute purity determination, structural confirmation |
Experimental Protocols
A detailed methodology for a representative HPLC method is provided below. Protocols for GC-MS and qNMR are outlined to provide a comprehensive overview.
Detailed HPLC Method for Purity Assessment of this compound
This protocol is adapted from a validated method for a structurally similar compound, (1-pentyl-1H-imidazol-2-yl)methanol, and is expected to provide excellent results for the title compound with minor modifications.[5]
1. Instrumentation and Materials:
-
HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5]
-
HPLC Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Solvents: HPLC-grade acetonitrile and ultrapure water.[5]
-
Reagents: Formic acid (analytical grade).[5]
-
Sample: Synthesized crude this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.[5]
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.[5]
-
Vortex the solution until the sample is completely dissolved.[5]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[5]
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.
Alternative Method Outlines
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: Suitable for the analysis of volatile and semi-volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer provides identification of the eluted compounds.
-
Sample Preparation: Derivatization may be required for polar compounds like this compound to increase volatility.
-
Typical Conditions: A capillary column (e.g., DB-5ms), helium carrier gas, and a temperature gradient from 100 °C to 280 °C.
Quantitative NMR (qNMR):
-
Principle: Provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[6]
-
Sample Preparation: A precisely weighed amount of the sample and an internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d6).
-
Data Acquisition: A proton NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).
-
Data Analysis: The purity is calculated from the integral ratios, the number of protons, and the molecular weights of the analyte and the internal standard.[6]
Mandatory Visualizations
HPLC Analysis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. benchchem.com [benchchem.com]
- 6. almacgroup.com [almacgroup.com]
A Researcher's Guide to Assessing the Stability of (1-Benzyl-1H-imidazol-2-yl)methanol and Its Analogs
A Comparative Framework for Drug Development Professionals
For researchers engaged in the discovery and development of novel therapeutics, understanding the intrinsic stability of a lead compound is a cornerstone of a successful drug development program. (1-Benzyl-1H-imidazol-2-yl)methanol, a functionalized imidazole, presents a scaffold of interest for medicinal chemists. However, a thorough review of publicly available scientific literature reveals a notable absence of experimental data on its stability under various stress conditions.
This guide is designed to address this gap by providing a comprehensive framework for assessing the stability of this compound. In the absence of direct data, this document presents a comparative analysis of its expected stability profile against structurally related, commercially available alternatives. Furthermore, it furnishes detailed experimental protocols for conducting forced degradation studies, empowering researchers to generate crucial stability data for this and other novel imidazole derivatives.
Comparative Stability Profile: this compound and Alternatives
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a molecule.[1] While specific quantitative data for this compound is not yet available, we can infer its likely stability based on the known behavior of the imidazole ring and related structures. The imidazole ring, for instance, can be susceptible to oxidation and, under harsh conditions, hydrolysis.[2][3] The benzyl group may also influence photostability.[4]
To provide a practical comparison, this guide includes available and hypothetical stability data for three structurally related alternatives:
-
(1H-Imidazol-2-yl)methanol: Lacks the N-benzyl substituent, allowing for an assessment of the benzyl group's impact on stability.
-
1-Benzyl-1H-imidazole: Lacks the C2-methanol group, which helps in understanding the role of the hydroxymethyl functional group in potential degradation pathways.
-
(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol: The benzimidazole analog, which offers insights into how the fused benzene ring affects the core's stability.
The following table summarizes the expected and available stability data for these compounds under forced degradation conditions. The goal of such studies is typically to achieve 5-20% degradation to ensure that degradation products can be reliably identified and quantified.[5]
Table 1: Comparative Stability Data under Forced Degradation Conditions
| Stress Condition | This compound | (1H-Imidazol-2-yl)methanol | 1-Benzyl-1H-imidazole | (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) | Data not available; expected moderate degradation. | Data not available; potential for some degradation. | Data not available; N-benzyl bond may be susceptible to cleavage under harsh conditions.[2] | Data not available; benzimidazoles are generally more stable than imidazoles. |
| Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) | Data not available; imidazole ring may be susceptible to opening under strong basic conditions. | Data not available; potential for imidazole ring degradation.[2] | Data not available; potential for imidazole ring degradation. | Data not available; generally stable, but degradation can occur under harsh conditions. |
| Oxidative (3% H₂O₂, RT, 24h) | Data not available; imidazole ring is susceptible to oxidation, potentially forming N-oxides.[3] | Data not available; susceptible to oxidation.[6] | Data not available; susceptible to oxidation. | Data not available; susceptible to oxidation. |
| Photolytic (ICH Q1B, solid) | Data not available; N-benzyl group may influence photostability.[4] | Data not available; imidazole ring can undergo photodegradation. | Data not available; likely to have some photosensitivity.[4] | Benzimidazoles can be photosensitive, especially in solution.[7] |
| Thermal (80 °C, solid, 72h) | Data not available; expected to be relatively stable in solid form at this temperature. | Data not available; imidazoles generally have high thermal stability. | Data not available; expected to be thermally stable. | Benzimidazoles generally exhibit excellent thermal stability.[8] |
Note: "Data not available" indicates that specific quantitative degradation data for the listed compound under the specified conditions could not be found in publicly accessible literature. The expected stability is inferred from general chemical principles and data on related structures.
Experimental Protocols for Stability Assessment
To obtain reliable stability data, a well-designed forced degradation study is essential. The following protocols are detailed methodologies for subjecting a compound like this compound to various stress conditions and analyzing the outcomes using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of the test compound (e.g., this compound or an alternative) at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[2]
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 0.1 mg/mL.
Forced Degradation (Stress) Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60 °C for pre-determined time points (e.g., 2, 6, 12, and 24 hours).[4]
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.[2]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.
-
Incubate at 60 °C for specified time points.[2]
-
At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M hydrochloric acid prior to analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for specified time points (e.g., 2, 6, 12, and 24 hours).[5]
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation (Solid State):
-
Spread a thin layer of the solid compound in a petri dish.
-
Place the dish in a thermostatically controlled oven at 80 °C for 72 hours.
-
At the end of the study, dissolve a known amount of the stressed solid in the HPLC mobile phase for analysis.
-
-
Photostability (Solid State):
-
Expose a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, dissolve a known amount of the sample and the control in the mobile phase for analysis.
-
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial to separate the parent compound from any degradation products. The following is a general-purpose method that can be optimized for specific imidazole derivatives.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Program: A typical gradient might be: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (90-10% B), 20-25 min (10% B).
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.[10]
-
Detection Wavelength: 220 nm or a wavelength of maximum absorbance for the specific compound.[10]
-
Injection Volume: 10 µL.[10]
Visualizing the Stability Assessment Workflow
A systematic approach is necessary to ensure a comprehensive stability assessment. The following diagram, generated using Graphviz, illustrates a logical workflow for the physicochemical characterization and forced degradation studies of a new chemical entity like this compound.
By following the protocols and workflow outlined in this guide, researchers can systematically investigate the stability of this compound and its derivatives. The generation of such data is not only a regulatory requirement but also provides invaluable insights that can guide formulation development, define appropriate storage conditions, and ultimately contribute to the development of safe and effective medicines.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SOP for Forced Degradation Study [m-pharmainfo.com]
- 6. researchgate.net [researchgate.net]
- 7. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (1-Benzyl-1H-imidazol-2-yl)methanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (1-Benzyl-1H-imidazol-2-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols will ensure that this chemical is managed as hazardous waste in accordance with general safety guidelines.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized below. This information is derived from safety data sheets and should be consulted prior to handling or disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
Given these hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[3][4][5] Never dispose of this chemical down the drain or in the regular trash.[6]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : Due to its toxicity and potential for eye damage, this compound must be treated as hazardous waste.
-
Segregate Waste : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes should never be mixed.[6] Store it separately from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][7][8]
Step 2: Waste Collection and Container Management
-
Use a Designated Container : Collect waste this compound in a dedicated, sealable, and chemically compatible container.[7][8] If possible, use the original container.[4] The container must be in good condition and not leak.
-
Label the Container : As soon as the first drop of waste is added, affix a hazardous waste label to the container.[9] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
An indication of the hazards (e.g., "Toxic," "Corrosive")
-
-
Keep the Container Closed : The waste container must be kept tightly sealed at all times, except when adding waste.[6] This prevents the release of vapors and potential spills.
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA at or near the point of generation.[9] This area should be under the control of laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6][9]
-
Safe Storage Location : Store the container in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[4][7] Do not store hazardous waste in cold rooms, under sinks, or in areas of high traffic.[4]
Step 4: Arranging for Disposal
-
Request a Pickup : Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department or a licensed hazardous waste vendor.[6][9] Do not exceed the maximum allowable volume of hazardous waste in your lab (typically around 10 gallons).[6]
-
Follow Institutional Procedures : Adhere to your specific institution's procedures for waste pickup requests. This may involve filling out an online form or contacting the EHS office directly.
Step 5: Decontamination of Empty Containers
-
Rinsing Procedure : Empty containers that held this compound must be properly decontaminated before being disposed of as non-hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
Container Disposal : After thorough rinsing and air-drying, the container can often be disposed of as regular trash. However, it is best practice to deface the label and puncture the container to prevent reuse. Always confirm your institution's specific policies on empty container disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal for Research Institutions — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. specificwaste.com [specificwaste.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Essential Safety and Operational Guide for Handling (1-Benzyl-1H-imidazol-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for (1-Benzyl-1H-imidazol-2-yl)methanol (CAS Number: 5376-10-3). The following procedures are compiled to ensure the safe management of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and causes serious eye damage. Adherence to stringent personal protective equipment protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes and solid particulates. Standard safety glasses are not sufficient.[1][2] |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber, are required. Gloves should be inspected for any signs of degradation or puncture before each use.[1][2] |
| Skin and Body Protection | A laboratory coat or a chemical-resistant apron should be worn to protect the skin. For operations with a higher risk of exposure, full-body protection may be necessary.[1][2] |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or vapors.[1][2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational and Disposal Plans
Proper handling, storage, and disposal procedures are crucial to prevent accidents and maintain the integrity of the chemical.
Handling and Storage:
-
Avoid all direct contact with the skin, eyes, and personal clothing.[1]
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling the compound.[1]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
The substance should be stored in a locked cabinet or other secure location.[1][2]
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.
-
Clean-up: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed, labeled container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Unused Chemical: Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1][2] Do not pour down the drain.
-
Contaminated PPE: All contaminated disposable PPE, such as gloves and lab coats, must be placed in a sealed and clearly labeled container for hazardous waste disposal.[2]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
